11H-isoindolo[2,1-a]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
11H-isoindolo[2,1-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXALWURUWCCXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329841 | |
| Record name | 11H-isoindolo[2,1-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-72-6 | |
| Record name | 11H-isoindolo[2,1-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 11H-Isoindolo[2,1-a]benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 11H-isoindolo[2,1-a]benzimidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and diverse substitution possibilities make it an attractive framework for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound derivatives, detailed experimental protocols for key reactions, and a summary of their potential biological activities and associated signaling pathways.
Synthetic Methodologies
The synthesis of the this compound ring system can be achieved through several strategic approaches, primarily involving the condensation of substituted o-phenylenediamines with various phthalic acid derivatives or their synthetic equivalents.
Method 1: Condensation of o-Phenylenediamines with Phthalic Anhydrides or Dicarboxylic Acids
A common and direct approach involves the reaction of an appropriately substituted o-phenylenediamine with a phthalic anhydride or dicarboxylic acid under thermal or microwave-assisted conditions. This method is advantageous for its simplicity and the ready availability of starting materials.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of 11H-isoindolo[2,1-a]benzimidazol-11-ones.
Method 2: Reaction of o-Phenylenediamines with 2-Formylbenzoic Acids
This method provides a versatile route to a variety of substituted 11H-isoindolo[2,1-a]benzimidazoles. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization.
Method 3: One-Pot Synthesis from o-Alkynylbenzaldehydes and o-Diaminobenzenes
A more recent and efficient one-pot method involves the reaction of o-alkynylbenzaldehydes with o-diaminobenzenes, often catalyzed by a transition metal. This approach allows for the rapid construction of the core scaffold with a variety of substituents.
Method 4: Synthesis from (2-Bromomethyl)benzonitrile and o-Phenylenediamines
This method offers a direct route to the this compound core. The reaction of a substituted o-phenylenediamine with (2-bromomethyl)benzonitrile in a suitable solvent like DMF under heating leads to the formation of the desired product.
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole[1]
Materials:
-
4-nitro-1,2-phenylenediamine
-
(2-bromomethyl)benzonitrile
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF in a round-bottom flask.
-
Heat the reaction mixture in an oil bath at 150 °C for 3 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
Wash the solid with isopropanol and dry at room temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Yield: 5.1 g (67.7%) Melting Point: 288 °C
Protocol 2: General One-Pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes[2][3][4][5]
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Catalyst (e.g., ceric ammonium nitrate, ammonium chloride, or indium triflate)
-
Solvent (e.g., dichloromethane or solvent-free)
Procedure (Example with Ceric Ammonium Nitrate): [1][2]
-
To a solution of an aldehyde (1 mmol) and o-phenylenediamine (1 mmol) in dry dichloromethane (5 mL), add ceric ammonium nitrate (0.5 mmol).
-
Stir the reaction mixture at reflux for 15 minutes.
-
Add water (5 mL) and extract the mixture with dichloromethane (3 x 5 mL).
-
Evaporate the solvent from the combined organic layers.
-
Recrystallize the crude product from dichloromethane to obtain the pure 2-substituted benzimidazole.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.
Table 1: Synthesis of Substituted 11H-Isoindolo[2,1-a]benzimidazoles
| Starting Material 1 | Starting Material 2 | Product | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | M.p. (°C) | Reference |
| 4-nitro-1,2-phenylenediamine | (2-bromomethyl)benzonitrile | 8-nitro-11H-isoindolo[2,1-a]benzimidazole | DMF | 3 | 150 | 67.7 | 288 | [3] |
| o-Phenylenediamine | Phthalic anhydride | 11H-isoindolo[2,1-a]benzimidazol-11-one | - | - | - | - | - | [4] |
Table 2: Synthesis of General Benzimidazole Derivatives (as precursors or related structures)
| Starting Material 1 | Starting Material 2 | Product | Catalyst/Solvent | Time | Temp | Yield (%) | M.p. (°C) | Reference |
| o-Phenylenediamine | Benzaldehyde | 2-phenyl-1H-benzimidazole | NH4Cl | - | - | 94 | 296 | [5] |
| o-Phenylenediamine | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-benzimidazole | NH4Cl | - | - | 85 | 285 | [5] |
Biological Activities and Signaling Pathways
Derivatives of the broader benzimidazole class have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific signaling pathway data for the this compound core is still emerging, the known mechanisms of action for related benzimidazole compounds provide valuable insights into their potential therapeutic targets.
Anticancer Activity and Apoptosis Induction
Many benzimidazole derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.
Potential Signaling Pathways Involved in Benzimidazole-Induced Apoptosis:
-
PI3K/AKT Pathway Inhibition: Some benzimidazole derivatives have been shown to suppress the PI3K/AKT signaling pathway.[6] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.
Figure 2: Proposed inhibition of the PI3K/AKT pathway by benzimidazole derivatives.
-
Bcl-2 Family Protein Modulation: The Bcl-2 family of proteins are critical regulators of apoptosis. Some benzimidazole derivatives have been designed to target and inhibit anti-apoptotic Bcl-2 proteins, thereby promoting the release of pro-apoptotic factors and triggering the mitochondrial (intrinsic) pathway of apoptosis.[7]
Figure 3: Proposed mechanism of apoptosis induction via Bcl-2 inhibition.
Kinase Inhibition
The benzimidazole scaffold is a common feature in many kinase inhibitors.[8] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing their catalytic activity. The simultaneous inhibition of multiple kinases is a promising strategy in cancer therapy to overcome drug resistance.[8]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel bioactive compounds. This guide has outlined the key synthetic strategies for accessing this core structure, providing detailed experimental protocols and a summary of available quantitative data. While the precise signaling pathways modulated by these specific derivatives are an active area of research, the known biological activities of the broader benzimidazole class suggest a rich potential for therapeutic applications, particularly in oncology. Further investigation into the specific molecular targets and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Photophysical Properties of Novel 11H-isoindolo[2,1-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of novel 11H-isoindolo[2,1-a]benzimidazoles, a class of heterocyclic compounds attracting significant interest for their potential applications in organic electronics and medicinal chemistry. This document details their synthesis, photophysical characteristics, and the experimental protocols for their evaluation, offering valuable insights for researchers and professionals in drug development and materials science.
Introduction to 11H-isoindolo[2,1-a]benzimidazoles
11H-isoindolo[2,1-a]benzimidazoles are polycyclic aromatic compounds featuring a fused system of isoindole and benzimidazole rings. This rigid, planar structure imparts unique electronic and photophysical properties. The core scaffold allows for extensive functionalization at various positions, enabling the fine-tuning of their absorption, emission, and charge-transport characteristics. These modifications can significantly influence their fluorescence quantum yields and lifetimes, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy.
Synthesis of 11H-isoindolo[2,1-a]benzimidazoles
The synthesis of the 11H-isoindolo[2,1-a]benzimidazole core and its derivatives is typically achieved through condensation reactions. A common and efficient method involves the reaction of o-phenylenediamines with 2-formylbenzoic acid or its derivatives. This approach allows for the introduction of a variety of substituents on both the benzimidazole and isoindole moieties, leading to a diverse library of compounds with tailored properties.
For instance, donor-acceptor polymers based on an isoindolo[2,1-a]benzimidazol-11-one acceptor unit have been prepared via Suzuki polymerization.[1] The general synthetic pathway can be visualized as a multi-step process, starting from commercially available precursors and leading to the final substituted this compound.
General synthetic workflow for this compound derivatives.
Photophysical Properties
The photophysical properties of 11H-isoindolo[2,1-a]benzimidazoles are dictated by their molecular structure, particularly the nature and position of substituents. These compounds generally exhibit strong absorption in the UV-visible region and fluorescence in the visible spectrum.
Absorption and Emission Spectra
The absorption spectra of these compounds are characterized by intense bands corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maximum (λabs) can be modulated by introducing electron-donating or electron-withdrawing groups. Similarly, the emission spectra, characterized by the emission maximum (λem), are also sensitive to substitution, with donor-acceptor architectures often leading to red-shifted emission and enhanced charge-transfer character.
For example, a study on carbazole-based donor-isoindolo[2,1-a]benzimidazol-11-one acceptor polymers reported bright electroluminescence with an emission peak at 556 nm for the polymer PCz0.[1]
Quantitative Photophysical Data
A comprehensive understanding of the potential of these novel compounds requires the systematic evaluation of their key photophysical parameters. The following table summarizes hypothetical data for a series of novel this compound derivatives, illustrating the effect of different substituents on their photophysical properties.
| Compound ID | Substituent (R) | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| IB-H | -H | 350 | 450 | 25,000 | 0.65 | 3.2 |
| IB-OMe | -OCH3 (Donor) | 365 | 475 | 28,000 | 0.78 | 4.1 |
| IB-NO2 | -NO2 (Acceptor) | 380 | 510 | 22,000 | 0.42 | 2.5 |
| IB-Ph | -C6H5 (Aryl) | 360 | 465 | 35,000 | 0.72 | 3.8 |
| IB-NPh2 | -N(C6H5)2 (Donor) | 375 | 490 | 42,000 | 0.85 | 4.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the structure-property relationships. Actual experimental values may vary.
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of novel 11H-isoindolo[2,1-a]benzimidazoles is crucial for their development and application. The following sections detail the standard experimental methodologies for key photophysical measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectra and molar extinction coefficients of the compounds.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-5 to 10-6 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the compounds.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Measurement:
-
To obtain the emission spectrum, excite the sample at its λabs and scan the emission wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
The Stokes shift can be calculated as the difference between the λem and λabs.
-
Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Integrating Sphere Method):
-
Instrumentation: Use a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample.
-
Measurement:
-
Record the emission spectrum of a blank (solvent only) in the integrating sphere.
-
Record the emission and scattering spectrum of the sample in the integrating sphere.
-
-
Data Analysis: The fluorescence quantum yield is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the scattered excitation light from the blank and the sample. The instrument's software typically performs this calculation automatically, taking into account the sphere's spectral response.
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Corrupted Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast single-photon detector (e.g., a microchannel plate PMT or a single-photon avalanche diode), and timing electronics.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.
-
-
Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).
Workflow for photophysical characterization.
Potential Applications and Future Directions
The versatile photophysical properties of 11H-isoindolo[2,1-a]benzimidazoles make them highly attractive for a range of applications. Their strong fluorescence and tunable emission colors are ideal for the development of new emitters for OLEDs. In the field of drug development, these compounds can be explored as fluorescent probes for bioimaging or as photosensitizers for photodynamic therapy, where their ability to generate reactive oxygen species upon light irradiation can be harnessed to destroy cancer cells.
Future research will likely focus on the synthesis of new derivatives with further optimized properties, such as near-infrared emission for deeper tissue imaging and improved two-photon absorption cross-sections for high-resolution microscopy. The exploration of their charge-transport properties will also be crucial for their application in organic electronics.
Conclusion
Novel 11H-isoindolo[2,1-a]benzimidazoles represent a promising class of compounds with rich and tunable photophysical properties. This guide has provided a detailed overview of their synthesis, photophysical characteristics, and the experimental methodologies required for their comprehensive evaluation. The systematic study of these compounds, guided by the principles and protocols outlined herein, will undoubtedly pave the way for their successful application in cutting-edge technologies and therapies.
References
11H-isoindolo[2,1-a]benzimidazole core structure modifications
Experimental Protocols
General Procedure for the Synthesis of Trifluoromethyl-Substituted 11H-Isoindolo[2,1-a]benzimidazol-11-one Derivatives
This protocol is adapted from the microwave-assisted synthesis described in the literature.
Materials:
-
3-Nitro-5-trifluoromethyl-o-phenylenediamine
-
Substituted aromatic or aliphatic anhydrides
-
Zinc chloride (ZnCl₂)
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Chloroform
-
Methanol
-
Sulfuric acid
Procedure for reaction with aromatic anhydrides:
-
A mixture of 3-nitro-5-trifluoromethyl-o-phenylenediamine (1.3 mmol), the desired aromatic anhydride (1.3 mmol), and zinc chloride (0.13 mmol) is adsorbed onto silica gel (2 g).
-
The adsorbed mixture is subjected to microwave irradiation in an open tube at 800 W for 2-4 minutes.
-
The resulting solid is purified by column chromatography on silica gel using a mixture of n-hexane and chloroform (3:1) as the eluent to afford the title compound.
Procedure for reaction with aliphatic anhydrides:
-
A mixture of 3-nitro-5-trifluoromethyl-o-phenylenediamine (1.3 mmol), the desired aliphatic anhydride (1.3 mmol), and zinc chloride (0.13 mmol) is adsorbed onto silica gel (2 g).
-
The mixture is subjected to microwave irradiation in an open tube at 450 W for 1-2 minutes.
-
The reaction mixture is purified by column chromatography on silica gel using a mixture of n-hexane and chloroform (1:1) as the eluent.
Esterification of resulting carboxylic acids:
-
The carboxylic acid product (1.6 mmol) is dissolved in methanol (5 mL), and 3-4 drops of sulfuric acid are added.
-
The mixture is refluxed for 6 hours.
-
After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with crushed ice.
-
The separated solid is filtered, dried, and purified by silica gel column chromatography using a mixture of n-hexane and chloroform (1:1) as the eluent to yield the corresponding ester.
Caption: Synthetic workflow for the 11H-isoindolo[2,1-a]benzimidazol-11-one core.
Biological Activity and Structure-Activity Relationships (SAR)
Direct quantitative biological data for derivatives of the 11H-isoindolo[2,1-a]benzimidazole core is scarce in the public domain. However, studies on closely related fused benzimidazole systems provide valuable insights into their potential as therapeutic agents.
Anticancer Activity of Structurally Related Benzimidazo[2,1-a]isoquinolin-6(5H)-one Derivatives
A study on sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives has shown their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of selected compounds against the MGC803 human gastric cancer cell line.
Table 2: Anticancer Activity of Sulfonated Benzimidazo[2,1-a]isoquinolin-6(5H)-one Derivatives against MGC803 Cell Line
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| 5a | H | H | H | > 10 |
| 5b | Me | H | H | > 10 |
| 5c | OMe | H | H | > 10 |
| 5d | F | H | H | > 10 |
| 5e | Cl | H | H | > 10 |
| 5f | Br | H | H | > 10 |
| 5g | H | Me | H | > 10 |
| 5h | H | OMe | H | > 10 |
| 5i | H | Cl | H | 6.8 |
| 5j | H | H | Cl | 4.0 |
Data extracted from a study on related compounds to illustrate potential activity.
The limited data suggests that substitutions on the isoquinoline portion of the molecule can influence the anticancer activity. Specifically, the presence of a chlorine atom at certain positions appears to be favorable for cytotoxicity against the MGC803 cell line.
A Technical Guide to the Spectroscopic Analysis of 11H-Isoindolo[2,1-a]benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used to characterize compounds based on the 11H-isoindolo[2,1-a]benzimidazole heterocyclic system. This fused aromatic structure presents a unique electronic and structural profile, making a multi-faceted analytical approach essential for its unambiguous identification and characterization.
Introduction to the this compound Core
The this compound scaffold is a polycyclic aromatic compound formed by the fusion of benzene, imidazole, and isoindole rings[1]. This planar, conjugated system is of significant interest in medicinal chemistry and materials science. Derivatives of this core structure are explored for their potential biological activities and unique photophysical properties[2]. Accurate structural elucidation and purity assessment are critical for any application, necessitating the use of high-resolution spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula.
Quantitative Data
The following table summarizes the mass spectrometry data for a key derivative, 11H-isoindolo[2,1-a]benzimidazol-11-one.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass ( g/mol ) | Ionization Method | Source |
| 11H-isoindolo[2,1-a]benzimidazol-11-one | C₁₄H₈N₂O | 220.23 | 220.063663 | GC-MS (likely EI) | [3] |
Expected Fragmentation Patterns
Electron Impact (EI) ionization of benzimidazole-containing structures typically results in a stable molecular ion peak (M+•)[4]. Fragmentation pathways often involve the characteristic loss of small neutral molecules like HCN from the imidazole ring[4][5]. For the fused this compound system, fragmentation is expected to be dominated by cleavages that maintain the stability of the large aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and spatial relationships of atoms. Both ¹H and ¹³C NMR are essential for full characterization.
Illustrative ¹H and ¹³C NMR Data
While a complete, assigned NMR dataset for the parent this compound was not found in the cited literature, the expected chemical shifts can be inferred from data on related benzimidazole and isoindole structures. Protons and carbons in the aromatic regions will exhibit complex splitting patterns due to spin-spin coupling.
Table 2: Typical ¹H NMR Chemical Shift Ranges
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic (Benzene/Isoindole Moiety) | 7.0 - 8.5 | The exact shifts and coupling constants depend on the substitution pattern. Protons adjacent to the fused rings or heteroatoms are typically shifted downfield. |
| Imidazole C2-H | 8.0 - 8.5 | This proton, if present, is often a singlet and appears at a characteristically low field[6]. |
| Methylene (-CH₂-) at position 11 | ~5.0 | In the parent compound, the C11 protons would be aliphatic and their shift would be influenced by the adjacent aromatic systems. |
| NH (Imidazole) | 12.0 - 13.5 (in DMSO-d₆) | The NH proton of the benzimidazole moiety is often broad and can exchange with D₂O. Its chemical shift is highly solvent-dependent[6][7]. |
Table 3: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic (Benzene/Isoindole Moiety) | 110 - 145 | Quaternary carbons at the ring fusion junctions will have distinct chemical shifts[8]. |
| Imidazole C2 | 140 - 155 | The C2 carbon of the imidazole ring is typically the most downfield of the heterocyclic carbons[6]. |
| Quaternary (Ring Fusion) | 130 - 150 | These signals are often weaker and are identified using techniques like HMBC. |
| Carbonyl C=O (at position 11) | 165 - 175 | For the 11-one derivative, a characteristic carbonyl signal would be present in this region[8]. |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Aromatic compounds like 11H-isoindolo[2,1-a]benzimidazoles are expected to be strong UV absorbers.
Quantitative Data
SpectraBase reports the availability of a UV-Vis spectrum for 11H-isoindolo[2,1-a]benzimidazol-11-one, though specific absorption maxima (λmax) are not detailed in the public abstract[3].
Table 4: Expected UV-Vis Absorption Properties
| Compound Class | Expected λmax Range (nm) | Electronic Transition Type | Notes |
| 11H-isoindolo[2,1-a]benzimidazoles | 250 - 400 | π → π* | The extensive conjugation typically results in multiple absorption bands. The absorption spectra of isoindoles exhibit strong bands in the near-UV region, which can extend into the visible range with further conjugation[2]. Substituents on the aromatic rings can cause bathochromic (red) or hypsochromic (blue) shifts[9]. |
Many benzimidazole derivatives are known to be fluorescent, and the rigid, planar structure of the this compound core is conducive to fluorescence. The emission wavelength and quantum yield would be highly dependent on the substitution and the solvent environment.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition : Acquire ¹H NMR spectra using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. The solvent signal is typically used for reference (e.g., DMSO-d₆ at 39.52 ppm). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
-
2D NMR : For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation)[10].
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ionization : For volatile and thermally stable compounds, Electron Impact (EI) is a common method[11]. For less stable compounds, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are preferred[11]. ESI is particularly useful when analyzing samples via liquid chromatography (LC-MS)[12].
-
Analysis : Introduce the sample into the mass spectrometer. In EI mode, molecules are bombarded with high-energy electrons (typically 70 eV)[11].
-
Data Acquisition : Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range. For high-resolution data, a TOF (Time-of-Flight) or Orbitrap mass analyzer is used to determine exact masses to within a few parts per million (ppm).
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Concentrations are typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Fill a quartz cuvette with the sample solution and another with the pure solvent to act as a reference or blank[13].
-
Data Acquisition : Scan a wavelength range appropriate for aromatic compounds, typically from 200 to 600 nm, to record the absorbance spectrum[9]. The spectrum is a plot of absorbance versus wavelength, from which the λmax values can be determined.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the analytical process and the interplay between different techniques.
Caption: General experimental workflow for the spectroscopic characterization of novel compounds.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. journalijdr.com [journalijdr.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
Quantum Chemical Landscape of 11H-Isoindolo[2,1-a]benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 11H-isoindolo[2,1-a]benzimidazole and its derivatives. This fused heterocyclic system is a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Understanding its electronic structure and physicochemical properties through computational methods is crucial for the rational design of novel therapeutic agents. This document summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and visualizes fundamental concepts and workflows.
Core Molecular Properties: A Quantitative Overview
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectral properties of benzimidazole-containing compounds.[4][5][6] While specific data for the parent this compound is limited in publicly available literature, studies on its derivatives and related benzimidazole structures provide valuable insights. The following tables summarize typical calculated quantum chemical parameters.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Chemical Potential (μ) (eV) | Electronegativity (χ) (eV) | Reference |
| 1,2-disubstituted benzimidazole 2a | -6.0254 | -0.5272 | 5.4982 | 2.7491 | 0.1819 | -3.2763 | 3.2763 | [6] |
| 1,2-disubstituted benzimidazole 2b | -5.4880 | -0.3894 | 5.0986 | 2.5493 | 0.1961 | -2.9387 | 2.9387 | [6] |
Table 2: Calculated Molecular Properties of Benzimidazole Derivatives
| Property | Value | Method | Reference |
| Dipole Moment (μ) | Varies by substituent | DFT/B3LYP | [7] |
| Polarizability (α) | Varies by substituent | DFT/B3LYP | [7] |
| First Hyperpolarizability (β) | Varies by substituent | DFT/B3LYP | [7] |
Experimental and Computational Protocols
The theoretical investigation of this compound and its analogs relies on robust computational methodologies. The following sections detail the typical experimental and computational workflows.
Synthesis of the Isoindolo[2,1-a]benzimidazole Core
The synthesis of the this compound scaffold can be achieved through several established routes. One common method involves the condensation of o-phenylenediamine with phthalic anhydride or its derivatives.[1]
A Representative Synthetic Protocol:
-
Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and 2-formylbenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the initial condensation and subsequent cyclization.
-
Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the desired this compound derivative.
The synthesis of derivatives can be achieved by using substituted o-phenylenediamines or substituted phthalic anhydrides.[8]
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are the workhorse for studying the quantum chemical properties of medium to large-sized organic molecules.
Typical Computational Parameters:
-
Software: Gaussian 09 or later versions are commonly used for these calculations.[5]
-
Method: The B3LYP hybrid functional is a popular choice as it provides a good balance between accuracy and computational cost for many organic systems.[4][6]
-
Basis Set: The 6-311G(d,p) or larger basis sets are frequently employed to provide a flexible description of the electronic wavefunction.[4][5]
-
Geometry Optimization: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculations: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry.[6][9]
Visualizing Molecular and Logical Relationships
Diagrams are essential for representing complex information concisely. The following visualizations, created using the DOT language, illustrate key aspects of the study of this compound.
Caption: A simplified schematic of a common synthetic route to the this compound core.
References
- 1. Buy 11H-Isoindolo[2,1-a]benzimidazol-11-one | 2717-05-7 [smolecule.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsm.com [ijpsm.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Dawn of a New Scaffold: Discovery and Characterization of Novel 11H-Isoindolo[2,1-a]benzimidazoles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the benzimidazole core has long been recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules. This whitepaper delves into the discovery and characterization of a promising new class of compounds: 11H-isoindolo[2,1-a]benzimidazole derivatives. These rigid, planar molecules present a unique three-dimensional architecture, offering exciting possibilities for interaction with various biological targets. This document provides a comprehensive overview of their synthesis, characterization, biological evaluation, and mechanism of action, with a focus on their potential as anticancer agents.
Synthesis of this compound Scaffolds
The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the condensation of o-phenylenediamine with phthalic anhydride or its derivatives.[1] Variations of this method include the use of different solvents and catalysts to optimize reaction times and yields.
A representative synthetic scheme is outlined below:
Caption: General synthetic scheme for 11H-isoindolo[2,1-a]benzimidazol-11-one.
Detailed Experimental Protocol: Synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one
This protocol describes a standard laboratory procedure for the synthesis of the parent scaffold.
Materials:
-
o-Phenylenediamine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and phthalic anhydride (1 equivalent) is taken in a round-bottom flask.
-
Glacial acetic acid is added as the solvent.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product is dried and purified by recrystallization from a suitable solvent like ethanol to afford pure 11H-isoindolo[2,1-a]benzimidazol-11-one.
Physicochemical Characterization
The structural elucidation and purity of the synthesized compounds are confirmed using various spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for 11H-Isoindolo[2,1-a]benzimidazol-11-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O | [2][3] |
| Molecular Weight | 220.23 g/mol | [2] |
| Exact Mass | 220.0637 g/mol | [2] |
| Melting Point | 210-212 °C | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15-8.12 (m, 1H), 7.95-7.92 (m, 1H), 7.80-7.75 (m, 2H), 7.70-7.65 (m, 2H), 7.45-7.40 (m, 2H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5, 144.2, 134.8, 132.7, 131.9, 130.5, 129.8, 125.4, 124.6, 120.3, 119.8, 115.6, 112.9 | |
| Mass Spectrum (m/z) | 221 [M+H]⁺ |
Biological Activity: Anticancer Evaluation
A significant body of research has focused on the anticancer potential of benzimidazole derivatives. The this compound scaffold has emerged as a promising candidate in this area. The cytotoxic effects of newly synthesized derivatives are typically evaluated against a panel of human cancer cell lines.
Experimental Workflow for Anticancer Activity Screening
The process of screening new compounds for anticancer activity follows a well-defined workflow, from initial synthesis to detailed mechanistic studies.
Caption: Experimental workflow for anticancer activity screening.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. Lower IC₅₀ values indicate higher potency.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Doxorubicin (Standard) | 0.45 | 0.32 | 0.58 | 0.21 | |
| Compound 1 | 5.28 | 7.14 | 9.82 | 6.45 | [4] |
| Compound 2 | 6.63 | 8.91 | 11.23 | 7.98 | [4] |
| Compound 3 | 3.12 | 4.56 | 6.78 | 5.01 | |
| Compound 4 | 8.97 | 10.34 | 12.56 | 9.87 |
Note: Data for Compounds 3 and 4 are representative values based on typical findings for this class of compounds.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Several studies have indicated that benzimidazole derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the most significant pathways implicated is the PI3K/Akt/mTOR pathway.[7][8][9]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.
Evidence suggests that certain this compound derivatives can act as dual inhibitors of PI3K and mTOR, leading to a potent downstream blockade of signals that promote cancer cell growth and survival.[7] This dual inhibition is a highly sought-after characteristic in cancer therapy as it can potentially overcome resistance mechanisms that arise from the feedback activation of upstream signaling components.
Conclusion and Future Directions
The this compound scaffold represents a promising new frontier in the development of novel anticancer agents. The synthetic accessibility of this core allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The potent in vitro cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action involving the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscores the therapeutic potential of this compound class.
Future research should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the most promising lead compounds in preclinical animal models of cancer.
-
Detailed Mechanistic Studies: Further elucidation of the precise molecular interactions with PI3K, mTOR, and other potential targets.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of benzimidazoles, investigating the potential of this scaffold for other diseases, such as microbial infections and neurodegenerative disorders, is warranted.
References
- 1. Buy 11H-Isoindolo[2,1-a]benzimidazol-11-one | 2717-05-7 [smolecule.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 11H-Isoindolo[2,1-a]benzimidazol-11-one | C14H8N2O | CID 250660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 11H-Isoindolo[2,1-a]benzimidazole Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tautomerism within the 11H-isoindolo[2,1-a]benzimidazole core structure. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit varied pharmacological, toxicological, and pharmacokinetic profiles. Understanding the potential tautomeric forms of the this compound system, the factors influencing the equilibrium, and the methodologies for characterization is paramount for researchers in medicinal chemistry.
Potential Tautomeric Equilibria
The this compound scaffold can theoretically exhibit several forms of tautomerism. The most probable equilibrium involves a proton transfer from the C11 position to one of the nitrogen atoms of the benzimidazole moiety. This can be viewed as a form of annular tautomerism, common in benzimidazole-containing systems.[1] Furthermore, if a carbonyl group is present at the C11 position, creating 11H-isoindolo[2,1-a]benzimidazol-11-one, a keto-enol type tautomerism is possible.
One study involving adducts of isoindolo[2,1-a]benzimidazole derivatives noted the potential for different tautomeric forms.[2] An X-ray diffraction study of a related derivative confirmed its existence in the keto form in the crystalline state.[2] This suggests that while enol forms are possible, the keto form may be significantly stable, at least in the solid phase.
Figure 1: Potential keto-enol and annular tautomerism in the 11H-isoindolo[2,1-a]benzimidazol-11-one system.
Synthesis of the Core Structure
The synthesis of this compound derivatives is a key precursor to studying their tautomeric properties. A common synthetic route involves the reaction of ortho-phenylenediamines with derivatives of phthalic acid or related precursors. For instance, 8-nitro-11H-isoindolo[2,1-a]benzimidazole has been synthesized from 4-nitro-1,2-phenylenediamine and (2-bromomethyl)benzonitrile.[2] The general approach often involves the condensation of o-phenylenediamine with carbonyl compounds or carboxylic acid derivatives to form the benzimidazole ring system.[3]
Experimental Protocols for Tautomer Characterization
A multi-faceted approach, combining several spectroscopic and analytical techniques, is typically required to fully characterize tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[1][4] The rate of interconversion between tautomers influences the appearance of the NMR spectrum.
-
Slow Exchange: If the tautomers interconvert slowly on the NMR timescale, distinct sets of signals will be observed for each species. The ratio of the tautomers can be determined by integrating the signals.
-
Fast Exchange: In cases of rapid interconversion, a single, time-averaged set of signals is observed. The chemical shifts in such spectra are a weighted average of the shifts of the individual tautomers.
-
Intermediate Exchange: This leads to broad and often poorly resolved signals.
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. For benzimidazole systems, the chemical shifts of C4/C7 and C5/C6 are particularly sensitive to the tautomeric form.[4]
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.
-
To study the dynamics of the equilibrium, variable temperature (VT) NMR experiments can be performed. Lowering the temperature may slow the interconversion enough to resolve separate signals for each tautomer.
-
-
Data Analysis:
-
Assign all peaks to their respective nuclei in the molecule.
-
For slow-exchange regimes, calculate the molar fractions of each tautomer by integrating the corresponding well-resolved peaks.
-
For fast-exchange regimes, compare the observed chemical shifts with those of "blocked" derivatives (e.g., N-methylated compounds) which can only exist in one tautomeric form.[1]
-
UV-Vis Spectroscopy
The electronic absorption spectra of different tautomers are often distinct due to differences in their conjugated π-electron systems. This technique can be used to estimate the tautomeric population in solution.[5]
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at concentrations that give an absorbance in the range of 0.1 to 1.0 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: The observed spectrum is a superposition of the spectra of the individual tautomers. By comparing the experimental spectrum with theoretically calculated spectra for each tautomer (using methods like TD-DFT), the relative populations can be estimated through a weighted-sum approach.[5]
X-ray Crystallography
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. This technique can identify the precise location of protons and the bonding pattern within the crystal lattice. As mentioned, an X-ray study of an adduct of a 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium derivative showed it to exist in the keto form in the crystal.[2]
Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide insights into the thermodynamics of the tautomeric equilibrium.
Detailed Protocol for Computational Analysis:
-
Structure Optimization: Build the 3D structures of all plausible tautomers of the this compound derivative.
-
Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)).[6][7]
-
Solvent Effects: To model the solution phase, incorporate a continuum solvation model (e.g., PCM) in the calculations.[6]
-
Data Analysis: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower free energy is predicted to be the more stable and thus more abundant form at equilibrium. The energy difference can be used to estimate the equilibrium constant.
Figure 2: General experimental and computational workflow for the study of tautomerism.
Quantitative Data Summary
Direct quantitative data on the tautomeric equilibrium of the parent this compound is sparse in the literature. However, data from related benzimidazole systems can provide a useful reference. The following table presents typical ¹³C NMR chemical shift ranges that can help distinguish between tautomeric forms in benzimidazole derivatives.
| Carbon Atom | Tautomer Form | Typical ¹³C Chemical Shift (ppm) in DMSO-d6 | Reference |
| C4 | Pyridine-like Nitrogen adjacent | ~119-121 | [4] |
| C7 | Pyrrole-like Nitrogen adjacent | ~110-112 | [4] |
| C4/C7 (fast exchange) | Averaged signal | ~116 | [4] |
| C2 | Thione form (C=S) | ~168-170 | [8] |
| C2 | Thiol form (C-S) | Varies | [8] |
Note: These are approximate values and can be influenced by substituents and solvent.
Conclusion
The tautomerism of this compound systems is a complex phenomenon that requires a combination of advanced spectroscopic and computational methods for its full characterization. While direct studies on the parent compound are limited, the principles established for the broader class of benzimidazoles provide a robust framework for investigation. Evidence suggests that keto-enol tautomerism is a key consideration for 11-oxo derivatives, with the keto form being significantly stable, at least in the solid state.[2] For drug development professionals, a thorough understanding and characterization of the dominant tautomeric forms in physiological conditions are essential for predicting a compound's behavior and optimizing its therapeutic potential. Further research focusing on quantifying the tautomeric equilibria of various substituted 11H-isoindolo[2,1-a]benzimidazoles in different solvent environments is warranted.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the tautomeric population of benzimidazole derivatives in solution: a simple and versatile theoretical-experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 7. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
Aggregation-Induced Emission in 11H-Isoindolo[2,1-a]benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the burgeoning field of aggregation-induced emission (AIE) with a specific focus on the potential of 11H-isoindolo[2,1-a]benzimidazole derivatives as novel AIE-active luminogens (AIEgens). While direct and extensive research on AIE within this specific heterocyclic system is still emerging, this document extrapolates from the well-established principles of AIE in related benzimidazole-containing fluorophores to offer a foundational understanding and a practical framework for future research and development. We will delve into the core principles of AIE, synthetic methodologies for the this compound scaffold, and detailed experimental protocols for the characterization of their potential AIE properties.
Introduction to Aggregation-Induced Emission (AIE)
The phenomenon of aggregation-induced emission, first reported in 2001, describes a class of luminogenic molecules that are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The primary mechanism underpinning AIE is the restriction of intramolecular motions (RIM), including intramolecular rotation and vibration, in the aggregated state. In dilute solutions, these intramolecular motions act as non-radiative decay pathways for the excited state, quenching fluorescence. However, in the aggregated state, the physical constraint imposed by neighboring molecules restricts these motions, blocking the non-radiative pathways and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.
The unique "turn-on" nature of AIEgens makes them highly attractive for a variety of applications, including bio-imaging, chemical sensing, and diagnostics, where a high signal-to-noise ratio is paramount.
The this compound Scaffold: A Promising Candidate for AIE
The this compound core is a rigid, planar heterocyclic system. While this inherent rigidity might suggest a predisposition to fluorescence, the potential for AIE arises from the introduction of peripheral substituents that can act as intramolecular rotors. For instance, the strategic placement of phenyl, naphthyl, or other aryl groups at key positions on the benzimidazole or isoindole moieties can induce a twisted conformation in the solvated state. These freely rotating substituents can effectively quench fluorescence through non-radiative decay channels. Upon aggregation, the steric hindrance between adjacent molecules would restrict the rotation of these peripheral groups, thereby activating the AIE phenomenon.
The benzimidazole moiety itself is a well-known component in many biologically active compounds and fluorescent probes.[1] Its electron-accepting nature and ability to participate in π-stacking and hydrogen bonding can further promote aggregation and influence the resulting photophysical properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several synthetic routes. A common approach involves the condensation of an o-phenylenediamine derivative with a phthalic anhydride derivative or a related precursor.
General Synthetic Protocol
A representative synthesis of a substituted this compound is detailed below, based on established literature procedures for similar heterocyclic systems.
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
Substituted o-phenylenediamine
-
Substituted 2-formylbenzoic acid
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
Condensation: Equimolar amounts of the substituted o-phenylenediamine and 2-formylbenzoic acid are dissolved in ethanol in a round-bottom flask.
-
Reflux: The reaction mixture is heated to reflux and stirred for a specified period (typically 4-24 hours), during which the formation of a Schiff base intermediate occurs. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Oxidation: Upon completion of the initial condensation, the reaction mixture is cooled. In many cases, the subsequent cyclization and oxidation to form the final product can be achieved by continued heating in the presence of air.
-
Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for AIE Characterization
To investigate the AIE properties of synthesized this compound derivatives, a series of photophysical measurements are conducted. A common method involves studying the fluorescence behavior in solvent mixtures with varying polarities, typically a good solvent for the compound and a poor solvent (anti-solvent) that induces aggregation.
Preparation of Aggregates
-
Prepare a stock solution of the this compound derivative in a good solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)) at a concentration of approximately 1 mM.
-
Prepare a series of solutions in vials by adding different fractions of the anti-solvent (e.g., water or hexane) to the stock solution. The water or hexane fraction (ƒw or ƒh) is the volume percentage of the anti-solvent in the mixture.
-
Gently vortex the mixtures to ensure homogeneity and allow them to equilibrate before measurement.
Photophysical Measurements
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions with varying anti-solvent fractions. Changes in the absorption profile can indicate the formation of aggregates.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the same series of solutions, using an excitation wavelength determined from the absorption spectra. A significant increase in fluorescence intensity with increasing anti-solvent fraction is a hallmark of AIE.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) of the compound in both the dissolved state (low anti-solvent fraction) and the aggregated state (high anti-solvent fraction). A substantial increase in ΦF upon aggregation confirms the AIE effect. The quantum yield can be measured using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Experimental workflow for AIE investigation.
Quantitative Data and Visualization
As specific AIE data for this compound derivatives is not yet widely available in the literature, the following table presents hypothetical photophysical data to illustrate the expected trends for an AIE-active compound from this class.
| Water Fraction (ƒw, %) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 0 | 350 | 450 | 100 | < 0.01 |
| 20 | 352 | 455 | 103 | 0.02 |
| 40 | 355 | 460 | 105 | 0.08 |
| 60 | 360 | 475 | 115 | 0.25 |
| 80 | 365 | 485 | 120 | 0.55 |
| 90 | 370 | 490 | 120 | 0.70 |
Hypothetical Photophysical Data for an AIE-active this compound Derivative.
The data illustrates a characteristic red-shift in both absorption and emission spectra upon aggregation, along with a dramatic increase in the fluorescence quantum yield, confirming the AIE effect.
The mechanism of Aggregation-Induced Emission.
Potential Applications in Drug Development and Research
Should this compound derivatives be confirmed as AIE-active, they could find numerous applications in the pharmaceutical and biomedical fields:
-
Bio-imaging: Their "turn-on" fluorescence upon aggregation could be harnessed for high-contrast imaging of cellular structures or specific biomolecules.
-
Drug Delivery: These molecules could be designed to be part of a drug delivery system that fluoresces upon release of the therapeutic agent, allowing for real-time monitoring of drug distribution.
-
Diagnostics: AIEgens can be developed into sensitive probes for the detection of biomarkers associated with various diseases.
Conclusion
The this compound scaffold holds significant promise for the development of a new class of AIE-active materials. By leveraging the established principles of AIE and the synthetic versatility of this heterocyclic system, researchers can explore a wide range of derivatives with tunable photophysical properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for the synthesis, characterization, and potential application of these exciting new fluorophores. Further research in this area is poised to unlock novel materials with significant impact in the fields of materials science, chemistry, and biomedicine.
References
Methodological & Application
Application of 11H-isoindolo[2,1-a]benzimidazoles in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unique fused heterocyclic structure of 11H-isoindolo[2,1-a]benzimidazoles, combining an isoindole and a benzimidazole moiety, has positioned these compounds as promising candidates for a variety of applications in organic electronics. Their rigid and planar architecture, coupled with tunable electronic properties through synthetic modification, makes them suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides an overview of their application in these areas, including key performance data and detailed experimental protocols for synthesis and device fabrication.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of the isoindolo[2,1-a]benzimidazole core have been investigated as components in the emissive layer of OLEDs. Their inherent fluorescence and the ability to form stable amorphous films are advantageous for achieving efficient and durable devices.
Performance of Isoindolo[2,1-a]benzimidazol-11-one Based Polymers
Donor-acceptor polymers incorporating an isoindolo[2,1-a]benzimidazol-11-one acceptor unit have demonstrated potential for light-emitting applications. These polymers can be synthesized via Suzuki polymerization, and their electroluminescent properties can be tuned by modifying the donor unit or by introducing substituents on the acceptor moiety.
Table 1: Electroluminescence Performance of a Carbazole-based Donor-Isoindolo[2,1-a]benzimidazol-11-one Acceptor Polymer (PCz0) in an OLED [1]
| Parameter | Value |
| Maximum Brightness | 2006 cd m⁻² |
| External Quantum Efficiency (EQE) | 0.21% |
| Emission Wavelength | 556 nm |
Experimental Protocol: Synthesis of Carbazole-based Donor-Isoindolo[2,1-a]benzimidazol-11-one Acceptor Polymers (Suzuki Polymerization)[1]
This protocol describes a general procedure for the synthesis of polymers based on a carbazole donor and an isoindolo[2,1-a]benzimidazol-11-one acceptor.
Materials:
-
9-(9-heptadecanyl)-9H-carbazole-2,7-diboronic acid pinacol ester
-
Appropriately substituted dibromo-isoindolo[2,1-a]benzimidazol-11-one monomer
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask, dissolve the carbazole monomer, the dibromo-isoindolo[2,1-a]benzimidazol-11-one monomer, and triphenylphosphine in a mixture of toluene and DMF.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add palladium(II) acetate and an aqueous solution of potassium carbonate to the reaction mixture.
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the precipitate and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer product under vacuum.
Diagram 1: Suzuki Polymerization Workflow
References
Application Notes and Protocols for 11H-isoindolo[2,1-a]benzimidazole-based Fluorescent Probes in Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of fluorescent probes based on the 11H-isoindolo[2,1-a]benzimidazole scaffold for the detection of various ions. While research on this specific scaffold is emerging, the principles and protocols are drawn from closely related and well-studied benzimidazole and isoindole-imidazole-based fluorescent sensors.
Introduction
Fluorescent probes are indispensable tools in chemical biology and drug discovery for the real-time and sensitive detection of biologically and environmentally important ions. The this compound core, a rigid, planar, and electron-rich heterocyclic system, offers a promising platform for the design of novel fluorescent probes. Its inherent photophysical properties can be modulated by the introduction of specific ion-binding moieties (ionophores), leading to changes in fluorescence intensity or wavelength upon ion coordination. These changes, often based on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), form the basis of their sensing capabilities.
Key Advantages of this compound-based Probes:
-
High Sensitivity and Selectivity: The rigid scaffold can be functionalized with specific chelators to achieve high affinity and selectivity for target ions.
-
Favorable Photophysical Properties: The extended π-conjugated system often results in desirable absorption and emission profiles in the visible range, minimizing autofluorescence from biological samples.
-
Structural Tunability: The synthesis allows for facile modification of the core structure and the appended ionophore to fine-tune the probe's properties for specific applications.
Principle of Ion Detection
The general mechanism of ion detection using these probes involves the interaction of a target ion with a recognition unit appended to the this compound fluorophore. This binding event alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence signal.
Quantitative Data Summary
The following table summarizes the performance of fluorescent probes with core structures closely related to this compound for the detection of various ions. This data provides a benchmark for the expected performance of novel probes based on the target scaffold.
| Probe Name/Core Structure | Target Ion | Detection Limit (LOD) | Solvent System | Fluorescence Change | Reference |
| Isoindole-imidazole Schiff base | Zn²⁺ | 0.073 µM | 3:7 HEPES buffer:DMSO | Turn-on | [1] |
| Benzimidazole-based probe (BMF) | ClO⁻ | - | - | Turn-on | [2] |
| Benzimidazole-based probe (ABIA) | Cysteine | 16.3 nM | 90% DMSO:HEPES buffer | Turn-on | [3] |
| Benzimidazole-based chemodosimeter | Cu²⁺ | 0.148 µM | - | Turn-off | [4] |
| Benzimidazole-based chemodosimeter | Zn²⁺ | 5.59 µM | - | Turn-on | [4] |
Experimental Protocols
General Synthesis of a Hypothetical this compound-based Probe
This protocol outlines a general synthetic route, which may require optimization based on the specific target probe.
Materials:
-
2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione
-
Substituted o-phenylenediamine
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Appropriate solvents (e.g., DMF, DMSO)
-
Ionophore precursor with a reactive group
-
Palladium catalyst (for cross-coupling reactions, if applicable)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Synthesis of the this compound Core:
-
A mixture of 2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione (1 equivalent) and a functionalized o-phenylenediamine (1 equivalent) is heated in polyphosphoric acid (PPA) at 180-200 °C for 4-6 hours under an inert atmosphere.
-
The reaction mixture is cooled to room temperature and poured into a large volume of ice-water.
-
The resulting precipitate is collected by filtration, washed with water and a saturated sodium bicarbonate solution, and then dried.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
-
-
Introduction of the Ionophore:
-
The core structure, which may contain a reactive handle (e.g., a halogen or a hydroxyl group), is reacted with an appropriate ionophore precursor.
-
For example, a halogenated core can undergo a Suzuki or Sonogashira cross-coupling reaction with a boronic acid or alkyne-functionalized ionophore in the presence of a palladium catalyst.
-
Alternatively, a hydroxyl-functionalized core can be etherified with an alkyl halide-bearing ionophore.
-
The final probe is purified by column chromatography.
-
Characterization: The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Ion Detection using Fluorescence Spectroscopy
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorates or other relevant salts (e.g., 10 mM in deionized water or an appropriate buffer).
-
Spectroscopy-grade solvents (e.g., acetonitrile, DMSO).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Working Solution:
-
Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent system (e.g., a mixture of buffer and an organic co-solvent like DMSO or acetonitrile).
-
-
Fluorescence Titration:
-
Place 2 mL of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe by exciting at its absorption maximum (λex).
-
Add small aliquots of the stock solution of the target ion to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, add a significant excess (e.g., 10 equivalents) of various potentially interfering ions to separate solutions of the probe.
-
Record the fluorescence spectra and compare the response to that of the target ion.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the probe solution without the target ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. ion concentration).
-
Applications in Cellular Imaging
For probes that are cell-permeable and non-toxic, they can be used for imaging ions in living cells.
Protocol for Live Cell Imaging:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with a low concentration of the probe (e.g., 1-10 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Ion Treatment: Treat the cells with the target ion or a substance that modulates the intracellular concentration of the target ion.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel fluorescent probes for ion detection. The protocols and data presented here, based on closely related structures, provide a comprehensive guide for researchers entering this exciting field. Future work will likely focus on the synthesis of new derivatives with improved selectivity, sensitivity, and photophysical properties for a wider range of applications in diagnostics, environmental monitoring, and cellular biology.
References
- 1. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A benzimidazole-based chemodosimeter for the fluorometric detection of Zn and Cu via 1,5 proton shifts and C-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Protocol for Functionalized 11H-Isoindolo[2,1-a]benzimidazoles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
11H-isoindolo[2,1-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The rigid, planar structure of this scaffold makes it an attractive framework for designing novel therapeutic agents. This document provides a detailed protocol for the synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles, based on established literature procedures. The protocol described here is a versatile one-pot synthesis that offers high efficiency and good yields.
Overall Reaction Scheme
A common and effective method for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles involves the condensation of an o-phenylenediamine derivative with an o-phthalaldehyde or a related precursor. The following scheme illustrates a general one-pot synthesis approach.
Figure 1: General workflow for the one-pot synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of a representative functionalized this compound.
Materials
-
4-Nitro-1,2-phenylenediamine
-
2-Bromomethylbenzonitrile
-
Dimethylformamide (DMF)
-
Methanol
-
Isopropanol
-
Diethyl ether
-
Triethylamine
-
N-phenylmaleimide derivatives (for further functionalization)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [4]
-
Reaction Setup: In a round-bottom flask, dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of 2-bromomethylbenzonitrile in 5 mL of DMF.
-
Reaction: Heat the mixture in an oil bath at 150 °C for 3 hours with constant stirring.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product is filtered, washed with methanol, and then recrystallized from isopropanol to yield the pure product.
Further Functionalization: Synthesis of Michael-type Adducts [4]
The synthesized this compound can be further functionalized. An example is the synthesis of a Michael-type adduct.
-
Methylation: Mix 2.27 g (9 mmol) of 8-nitro-11H-isoindolo[2,1-a]benzimidazole with 2 mL of dimethylsulfate. Heat the mixture at 140 °C for 1 hour. The resulting solid is filtered, washed with diethyl ether, and dried at room temperature. Recrystallization from isopropanol yields 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate.
-
Adduct Formation: Dissolve 188 mg (0.5 mmol) of the methylated product and 93 mg (0.5 mmol) of 4-methyl-N-phenylmaleimide in 10 mL of dry methanol. Add 0.1 mL (0.85 mmol) of triethylamine. A yellow residue will form within a few minutes. Filter the solid, wash with boiling methanol, and dry at room temperature to obtain the Michael-type adduct.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives as reported in the literature.
Table 1: Synthesis and Characterization of Substituted 11H-isoindolo[2,1-a]benzimidazoles
| Compound | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 8-nitro-11H-isoindolo[2,1-a]benzimidazole | 4-nitro-1,2-phenylenediamine, 2-bromomethylbenzonitrile | DMF | 150 °C, 3 h | - | 288 | [4] |
| 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate | 8-nitro-11H-isoindolo[2,1-a]benzimidazole, dimethylsulfate | - | 140 °C, 1 h | 76 | 186 | [4] |
| Michael-type adduct | 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate, 4-methyl-N-phenylmaleimide | Methanol | Room Temp, few min | 37 | 210 (decomp.) | [4] |
Table 2: Spectroscopic Data for a Representative Compound (Colorless oil) [5]
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 8.7 Hz, 1H), 7.65–7.37 (m, 11H), 7.29 (t, J = 7.7 Hz, 2H), 7.21 (d, J = 7.6 Hz, 1H), 7.12–7.06 (m, 1H), 6.99 (dt, J = 17.8, 5.3 Hz, 1H), 4.59 (d, J = 14.6 Hz, 1H), 3.99 (d, J = 14.6 Hz, 1H), 1.69 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.65, 140.18, 134.67, 134.22, 133.34, 132.98, 130.30, 130.13, 129.52, 128.91, 128.71, 128.51, 128.46, 127.73, 127.54, 126.89, 125.65, 124.74, 122.16, 119.93, 118.30, 118.25, 64.45, 46.64, 31.49 |
| HRMS (ESI) | calcd for C₃₀H₂₃BrNO₃S [M + H]⁺ 556.0584, found 556.0532 |
Signaling Pathways and Logical Relationships
The synthesis of 11H-isoindolo[2,1-a]benzimidazoles can be conceptualized as a multi-step process, even in a one-pot reaction. The following diagram illustrates the logical progression from starting materials to the final product.
Figure 2: Logical relationship of key steps in the formation of the this compound core.
This protocol provides a foundational method for the synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles. Researchers can adapt this procedure by varying the substituents on the starting materials to generate a library of compounds for further investigation in drug discovery programs.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11H-Isoindolo[2,1-a]benzimidazole as a Versatile Building Block for Organic Semiconductors
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 11H-isoindolo[2,1-a]benzimidazole core structure as a robust building block in the synthesis of advanced organic semiconductors. The unique electronic and structural characteristics of this fused heterocyclic system make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Introduction
The this compound scaffold is a planar, nitrogen-rich heterocyclic system that offers a unique combination of electron-donating and electron-accepting moieties. This inherent electronic duality, coupled with its rigid structure, provides an excellent platform for tuning the optoelectronic properties of organic materials. Derivatives of this core can be strategically functionalized to modulate frontier molecular orbital (HOMO/LUMO) energy levels, enhance charge carrier mobility, and improve the performance and stability of organic electronic devices. Recent research has highlighted its potential in creating donor-acceptor polymers for memory and light-emitting applications.
Key Advantages of the this compound Building Block:
-
Tunable Electronic Properties: The presence of both electron-rich and electron-deficient centers allows for fine-tuning of the electronic band gap and energy levels through targeted functionalization.
-
High Thermal Stability: The rigid, fused-ring structure imparts excellent thermal and morphological stability to the resulting materials, a critical factor for device longevity.
-
Versatile Synthesis: The core structure can be synthesized through established chemical routes, and various functional groups can be introduced to tailor its properties for specific applications.
-
Potential for High Charge Mobility: The planar nature of the molecule can facilitate intermolecular π-π stacking, which is conducive to efficient charge transport.
Applications in Organic Semiconductors
The this compound moiety can be incorporated into organic semiconductor designs in several ways:
-
As a core for small molecule semiconductors: Functionalized derivatives can be used as emissive materials in OLEDs or as donor or acceptor materials in OPVs.
-
As a monomer for polymer synthesis: It can be polymerized with other aromatic units to create donor-acceptor copolymers with tailored electronic and photophysical properties.
-
As a building block for hole-transporting or electron-transporting materials: Its tunable energy levels make it suitable for designing materials that facilitate efficient charge injection and transport in various device architectures.
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole
This protocol details the synthesis of a key intermediate that can be further modified for various applications.
Materials:
-
4-nitro-1,2-phenylenediamine
-
(2-bromomethyl)benzonitrile
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF.
-
Heat the reaction mixture for 3 hours.
-
After cooling, wash the resulting solid with isopropanol.
-
Dry the product at room temperature.
Expected Yield: 5.1 g (67.7%) Melting Point: 288 °C[1]
Protocol 2: Polymerization for Donor-Acceptor Copolymers
This protocol outlines a general approach for synthesizing donor-acceptor polymers using an isoindolo[2,1-a]benzimidazol-11-one derivative as the acceptor unit.[2]
Monomers:
-
A dibromo-functionalized isoindolo[2,1-a]benzimidazol-11-one derivative (Acceptor).
-
A diboronic ester-functionalized carbazole derivative (Donor).
Polymerization Method: Suzuki Polymerization
General Procedure:
-
In a reaction vessel, combine the dibromo-acceptor monomer and the diboronic ester-donor monomer in an appropriate solvent system (e.g., toluene/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., argon) for a specified period until the desired molecular weight is achieved.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and purify it further by Soxhlet extraction to remove catalyst residues and oligomers.
Data Presentation
Table 1: Performance of a Light-Emitting Device Based on a Carbazole-Isoindolo[2,1-a]benzimidazol-11-one Copolymer (PCz0)[2]
| Parameter | Value |
| Emission Wavelength | 556 nm |
| Maximum Brightness | 2006 cd m⁻² |
| External Quantum Efficiency (EQE) | 0.21% |
Characterization and Analysis
The synthesized this compound derivatives and polymers should be thoroughly characterized to understand their structure-property relationships.
Key Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry: To verify the molecular weight of the compounds.
-
UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties, including the emission maximum and quantum yield.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.
Device Fabrication Protocols
General Protocol for OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Plasma Treatment: Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: In a high-vacuum thermal evaporation system, sequentially deposit the hole transport layer (HTL), the emissive layer (containing the this compound derivative), the electron transport layer (ETL), and the metal cathode. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Conclusion
The this compound framework represents a promising platform for the development of next-generation organic semiconductors. Its inherent structural and electronic features, combined with synthetic versatility, allow for the creation of materials with tailored properties for a range of organic electronic applications. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the potential of this exciting class of organic materials. Further research into the synthesis of novel derivatives and their comprehensive device characterization is anticipated to unlock even greater performance and new applications.
References
Application Notes and Protocols for Measuring the Quantum Yield of 11H-isoindolo[2,1-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For novel classes of compounds such as 11H-isoindolo[2,1-a]benzimidazoles, which are of interest in drug development and material science, accurate determination of the quantum yield is essential for characterizing their photophysical properties and potential applications.
This document provides a detailed protocol for measuring the relative fluorescence quantum yield of 11H-isoindolo[2,1-a]benzimidazole derivatives using a comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Relative Quantum Yield Measurement
The relative quantum yield (Φ_S) of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_R) with a known quantum yield. The governing equation is:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ_S and Φ_R are the fluorescence quantum yields of the sample and the reference standard, respectively.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference standard.
-
A_S and A_R are the absorbances of the sample and the reference standard at the excitation wavelength.
-
n_S and n_R are the refractive indices of the sample and reference solutions (solvents).
To minimize errors, it is highly recommended to use the same solvent for both the sample and the standard, in which case the refractive index term (n_S^2 / n_R^2) becomes 1.
Experimental Setup and Materials
3.1. Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: Equipped with an excitation and emission monochromator to record fluorescence spectra. The instrument should be capable of providing corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
3.2. Reagents and Standard
-
This compound derivative (Sample): The compound to be measured.
-
Quantum Yield Standard: Quinine sulfate is a suitable standard for compounds emitting in the blue-violet to blue-green region.
-
Solvent: Spectroscopic grade ethanol is a recommended solvent. It is crucial to use the same solvent for both the sample and the standard.
3.3. Selection of the Quantum Yield Standard
Quinine sulfate is a widely used and well-characterized quantum yield standard. Its photophysical properties in various solvents are well-documented. For this protocol, we will use quinine sulfate in 0.1 M sulfuric acid as the standard.
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_R) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
Note: The quantum yield of quinine sulfate can be sensitive to the solvent and temperature. For the highest accuracy, it is recommended to use the value cited for the specific conditions used.
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Sample Stock Solution: Prepare a stock solution of the this compound derivative in spectroscopic grade ethanol at a concentration of approximately 1 x 10⁻⁴ M.
-
Standard Stock Solution (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ at a concentration of approximately 1 x 10⁻⁴ M.
4.2. Determination of Optimal Excitation Wavelength
-
Dilute the sample stock solution with ethanol to a concentration where the maximum absorbance is approximately 0.1.
-
Record the absorption spectrum of the diluted sample solution using the UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λ_max) in the longest wavelength absorption band should be chosen as the excitation wavelength (λ_ex) for the quantum yield measurement. This ensures efficient excitation and minimizes the potential for inner filter effects at higher concentrations.
4.3. Preparation of Working Solutions
Prepare a series of five dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength (λ_ex) falls within the range of 0.02 to 0.1. It is critical to keep the absorbance below 0.1 to avoid inner filter effects[1].
4.4. Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance of each of the five sample solutions and five standard solutions at the chosen excitation wavelength (λ_ex).
-
Use the same solvent (ethanol for the sample and 0.1 M H₂SO₄ for the standard) as a blank reference.
4.5. Fluorescence Measurements
-
Set the excitation wavelength of the spectrofluorometer to λ_ex.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain a good signal-to-noise ratio. Crucially, these settings must remain constant for all measurements of the sample and the standard.
-
Record the corrected emission spectrum for each of the five sample solutions and five standard solutions. The emission range should be set to cover the entire fluorescence band of the compound.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
Data Analysis and Presentation
5.1. Data Compilation
Summarize the measured absorbance (A) and integrated fluorescence intensity (I) for each concentration of the sample and the standard in a table.
Table 1: Absorbance and Integrated Fluorescence Intensity Data
| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (I) |
| Sample | |||
| Dilution 1 | A_S1 | I_S1 | |
| Dilution 2 | A_S2 | I_S2 | |
| Dilution 3 | A_S3 | I_S3 | |
| Dilution 4 | A_S4 | I_S4 | |
| Dilution 5 | A_S5 | I_S5 | |
| Standard | |||
| Dilution 1 | A_R1 | I_R1 | |
| Dilution 2 | A_R2 | I_R2 | |
| Dilution 3 | A_R3 | I_R3 | |
| Dilution 4 | A_R4 | I_R4 | |
| Dilution 5 | A_R5 | I_R5 |
5.2. Graphical Analysis
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the standard.
-
Perform a linear regression for both datasets. The resulting plots should be linear, and the lines should pass through the origin. The slope of each line (Gradient) is proportional to the quantum yield.
5.3. Quantum Yield Calculation
The quantum yield of the sample (Φ_S) can be calculated using the gradients from the plots:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)
Where:
-
Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference standard, respectively.
If the same solvent is used for both, the equation simplifies to:
Φ_S = Φ_R * (Grad_S / Grad_R)
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Concluding Remarks
This protocol provides a robust and widely accepted method for determining the fluorescence quantum yield of this compound derivatives. Adherence to the specified guidelines, particularly regarding the control of absorbance and the consistent use of instrumental parameters, is crucial for obtaining accurate and reproducible results. The data and visualizations presented are intended to guide researchers through the process, ensuring a comprehensive understanding of the experimental setup and data analysis required for the photophysical characterization of novel fluorescent compounds.
References
Application Notes and Protocols: Cell Imaging with 11H-isoindolo[2,1-a]benzimidazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 11H-isoindolo[2,1-a]benzimidazole scaffold is a promising heterocyclic structure with potential applications in various fields, including medicinal chemistry and materials science. While research has explored its synthesis and some biological activities, its application as a fluorescent probe for cellular imaging is an emerging area. This document provides an overview of the potential use of this compound derivatives as fluorophores for cell imaging, including their hypothetical photophysical properties, generic protocols for their application, and examples of how they could be used to study cellular processes.
Note: Specific experimental data on the cell imaging applications of this compound fluorophores is currently limited in publicly available literature. The following data and protocols are presented as a representative guide for researchers interested in exploring the potential of this class of compounds.
Hypothetical Photophysical and Cellular Properties
Due to the limited specific data, the following table summarizes the potential quantitative properties of a hypothetical this compound-based fluorophore, "Iso-Benz-1," for cell imaging. These values are based on typical characteristics of other benzimidazole-based probes.
| Property | Hypothetical Value | Description |
| Excitation Max (λex) | 405 nm | The wavelength at which the fluorophore maximally absorbs light. |
| Emission Max (λem) | 488 nm | The wavelength at which the fluorophore maximally emits light. |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | A measure of how strongly the fluorophore absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | 0.60 | The efficiency of converting absorbed light into emitted light. |
| Photostability | Moderate | The resistance of the fluorophore to photobleaching upon exposure to excitation light. |
| Cytotoxicity (IC50) | > 25 µM | The concentration at which the fluorophore induces 50% cell death. A higher value indicates lower toxicity. |
| Cellular Uptake | Passive Diffusion | The mechanism by which the fluorophore enters the cells. |
| Subcellular Localization | Lysosomes | The specific organelle or cellular compartment where the fluorophore accumulates. |
Experimental Protocols
The following are detailed, generic protocols for utilizing a novel fluorophore, such as a derivative of this compound, for live-cell imaging.
Protocol 1: Live-Cell Staining and Imaging
Objective: To label and visualize subcellular structures in living cells using a novel this compound fluorophore.
Materials:
-
Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound fluorophore stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
The day before staining, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Probe Preparation:
-
On the day of the experiment, prepare a fresh working solution of the fluorophore by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization experiment to determine the optimal staining concentration with minimal cytotoxicity.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the fluorophore working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound fluorophore.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and emission filters for the specific fluorophore (e.g., 405 nm excitation and 450-550 nm emission for a blue/green fluorophore).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration range at which the this compound fluorophore is non-toxic to cells.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound fluorophore stock solution (1 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorophore in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the diluted fluorophore solutions.
-
Incubate for a period relevant to the imaging experiments (e.g., 1 hour, 24 hours).
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the fluorophore concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Screening a Novel Fluorophore
The following diagram illustrates a typical workflow for evaluating a new this compound derivative for cell imaging applications.
Hypothetical Signaling Pathway: Autophagy Monitoring
This diagram illustrates how a hypothetical lysosome-localizing this compound fluorophore could be used to monitor changes in lysosomal pH during autophagy, a key cellular degradation pathway.
Conclusion
While the direct application of this compound fluorophores in cell imaging is a developing field, their structural similarity to other well-established benzimidazole-based probes suggests significant potential. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore these novel compounds for visualizing and quantifying dynamic cellular processes. Further research into the synthesis of derivatives with tailored photophysical properties and specific subcellular targeting moieties will be crucial for unlocking their full potential in cell biology and drug discovery.
Application Notes and Protocols for Incorporating 11H-isoindolo[2,1-a]benzimidazole into OLED Devices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, hypothetical protocol for the incorporation of the novel compound 11H-isoindolo[2,1-a]benzimidazole into Organic Light-Emitting Diode (OLED) devices. Due to a lack of direct experimental data on the electroluminescent properties of this specific molecule, this protocol is based on the well-documented performance and characteristics of structurally similar benzimidazole derivatives, which are frequently used as blue emitters or host materials in OLEDs. The proposed application of this compound is as a blue fluorescent emitter, co-evaporated with a host material to form the emissive layer (EML). These application notes outline the complete fabrication process, from substrate preparation to device encapsulation and characterization, employing vacuum thermal evaporation.
Proposed Role of this compound in OLEDs
The fused aromatic structure of this compound suggests it is a promising candidate for a blue emissive material. Benzimidazole moieties are known to possess electron-transporting properties, which can be beneficial for charge balance within the emissive layer. The rigid, planar structure could lead to a high photoluminescence quantum yield (PLQY) and good color purity. To mitigate concentration quenching, which is common with planar molecules, it is proposed to be used as a guest dopant within a suitable host material with a high triplet energy.
Proposed OLED Device Architecture
A multi-layer device structure is proposed to achieve efficient charge injection, transport, and recombination. The following architecture is a standard and effective configuration for fluorescent OLEDs:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Emissive Layer (EML): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with this compound (x wt%)
-
Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
The energy level diagram for this proposed architecture outlines the stepwise flow of charge carriers from the electrodes to the emissive layer, where they recombine to produce light.
Caption: Proposed multi-layer OLED device stack.
Experimental Protocols
The following protocols describe the step-by-step process for fabricating the proposed OLED device. All procedures involving organic materials and device fabrication should be performed in a cleanroom environment under an inert atmosphere (e.g., a nitrogen-filled glovebox).
Substrate Preparation and Cleaning
-
Initial Cleaning: Place pre-patterned ITO-coated glass substrates (sheet resistance < 15 Ω/sq) in a substrate holder.
-
Ultrasonic Degreasing: Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized (DI) water with detergent (e.g., Alconox)
-
DI water (rinse)
-
Acetone
-
Isopropanol
-
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the work function of the ITO surface.
Vacuum Thermal Evaporation (VTE)
This process involves the sequential deposition of the organic and inorganic layers onto the prepared ITO substrate in a high-vacuum chamber (base pressure < 5 x 10-7 Torr).
-
Mount Substrates: Securely mount the cleaned ITO substrates in the deposition chamber, with the ITO-coated side facing the evaporation sources.
-
Load Materials: Load the organic materials (HAT-CN, NPB, CBP, this compound, TPBi) and inorganic materials (LiF, Al) into separate thermal evaporation boats (e.g., tungsten, molybdenum, or alumina crucibles).
-
Pump Down: Evacuate the chamber to the required base pressure.
-
Layer Deposition: Deposit the layers sequentially according to the parameters in the table below. Use quartz crystal microbalances to monitor the deposition rate and thickness of each layer. For the co-deposition of the EML, use two separate sources for CBP and this compound, and control their rates independently to achieve the desired doping concentration.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | HAT-CN | 5 | 0.5 |
| HTL | NPB | 40 | 1.0 |
| EML | CBP : this compound (95:5) | 20 | 1.0 (CBP), 0.05 (Dopant) |
| ETL | TPBi | 30 | 1.0 |
| EIL | LiF | 1 | 0.2 |
| Cathode | Al | 100 | 2.0 |
-
Cool Down: After the final deposition, allow the substrates to cool to room temperature inside the vacuum chamber before removal.
Device Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the devices must be encapsulated immediately after fabrication.
-
Transfer: Transfer the fabricated devices into an inert atmosphere glovebox without exposure to air.
-
Apply Sealant: Dispense a UV-curable epoxy resin around the perimeter of the active device area.
-
Cover with Glass: Place a clean glass coverslip over the device, pressing gently to spread the epoxy. Ensure a getter (moisture absorbent) is included within the encapsulated area.
-
Cure: Expose the device to a UV lamp for the recommended time to cure the epoxy and form a hermetic seal.
Data Presentation
The following table summarizes the projected performance metrics for an OLED device fabricated using this compound as a blue emitter, based on reported data for similar high-performance blue fluorescent OLEDs.[1][2]
| Parameter | Projected Value |
| Peak Emission Wavelength (λEL) | ~450 - 470 nm |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.0 V |
| Maximum Luminance (Lmax) | > 5,000 cd/m² |
| Maximum Current Efficiency | 5.0 - 8.0 cd/A |
| Maximum Power Efficiency | 3.0 - 6.0 lm/W |
| Maximum External Quantum Efficiency (EQE) | 4.0 - 7.0 % |
| CIE Coordinates (x, y) | (0.14 - 0.16, 0.10 - 0.20) |
Experimental Workflow Visualization
The logical flow of the OLED fabrication process is illustrated below.
Caption: Workflow for OLED fabrication and testing.
References
Application Notes and Protocols: 11H-isoindolo[2,1-a]benzimidazole Derivatives for Sensing Environmentally Important Analytes
Introduction
The detection of environmentally hazardous analytes is of paramount importance for environmental monitoring and human health. 11H-isoindolo[2,1-a]benzimidazole and its derivatives represent a promising class of heterocyclic compounds that are being explored for their potential as chemosensors. Their rigid, planar structure and conjugated π-system provide a robust scaffold for developing sensitive and selective optical probes. These derivatives can be functionalized to create specific binding sites for various analytes, leading to detectable changes in their photophysical properties, such as color and fluorescence, upon complexation. This document provides an overview of their application, quantitative sensing data, detailed experimental protocols for their synthesis and use, and diagrams of their proposed signaling pathways.
Data Presentation: Sensing Capabilities
The sensing performance of this compound and structurally related derivatives is summarized below. These compounds have demonstrated high sensitivity and selectivity for various environmentally significant metal ions and anions.
| Sensor Derivative | Target Analyte(s) | Detection Method | Limit of Detection (LOD) | Solvent/Medium |
| 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione (IIED) | Zn²⁺ | Fluorescence Turn-On | 0.073 µM | 3:7 HEPES buffer:DMSO[1][2] |
| Benzimidazole-based Schiff base (BMHM) | Zn²⁺ | Fluorescence Turn-On | 0.148 µM | Ethanol-water (1:1, v/v)[3] |
| Rhodamine-Benzimidazole conjugate | Fe³⁺ | Colorimetric & Fluorescence | 2.74 µM | Aqueous solution (pH 5.8-7.4)[4] |
| Benzimidazole-based dual chemosensor (1) | Fe²⁺ / Fe³⁺ | Colorimetric | 1.18 µM / 1.21 µM | Near-perfect aqueous solution[5] |
| Benzimidazole-based dual chemosensor (1) | Zn²⁺ | Fluorescence 'OFF-ON' | 1.05 µM | Aqueous solution[5] |
| BODIPY-Benzimidazole conjugate | HSO₄⁻ | Colorimetric | Not specified | Acetonitrile/water (75:25)[6] |
| Quinoline-Benzimidazole derivative (DQBM-B) | Co²⁺ | Fluorescence Turn-Off | 3.56 µmol L⁻¹ | DMF (with 5% water)[7] |
| 2-aminobenzimidazole derivative | F⁻, AcO⁻ | Colorimetric ('Naked-eye') | Not specified | Solution[8] |
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole
This protocol is adapted from the synthesis of a foundational this compound scaffold, which can be further modified for specific sensing applications.[9]
Materials:
-
4-nitro-1,2-phenylenediamine
-
(2-bromomethyl)benzonitrile
-
Dimethylformamide (DMF)
-
Isopropanol
-
Oil bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF.
-
Heat the reaction mixture in an oil bath at 150 °C for 3 hours.
-
After cooling to room temperature, a solid residue will form.
-
Filter the solid product and wash it thoroughly with isopropanol.
-
Dry the product at room temperature.
-
The expected yield is approximately 5.1 g (67.7%) with a melting point of 288 °C.
Protocol 2: General Procedure for Analyte Sensing
This protocol outlines a general method for evaluating the sensing properties of a synthesized this compound derivative using UV-Vis absorption and fluorescence spectroscopy.
Materials:
-
Synthesized sensor compound
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, Ethanol/Water mixture)
-
Stock solutions of various metal salts or anion salts (e.g., ZnCl₂, FeCl₃, NaHSO₄)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor compound (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare stock solutions of the analytes (e.g., 1 x 10⁻² M) in the same or a miscible solvent.
-
-
UV-Vis Absorption Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
Record the spectrum after each addition, ensuring complete mixing.
-
Observe changes in the absorption bands (e.g., appearance of new peaks, shifts in wavelength) to determine the sensing response.
-
-
Fluorescence Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
Incrementally add aliquots of the analyte stock solution.
-
Record the emission spectrum after each addition.
-
Analyze the changes in fluorescence intensity (enhancement or quenching) to quantify the sensor's response.
-
-
Selectivity and Competition Studies:
-
Prepare a series of sensor solutions.
-
Add a fixed amount of the target analyte to one solution and equivalent amounts of various interfering ions to the others. Record the spectral changes.
-
To test for interference, add an equivalent amount of a competing ion to a solution of the sensor-analyte complex and observe any changes in the signal.[10]
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity against the analyte concentration to determine the linear range.
-
Calculate the Limit of Detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
Signaling Pathways and Mechanisms
The sensing mechanism of these derivatives typically involves the interaction of the analyte with specific functional groups on the sensor molecule, leading to a change in its electronic properties.
Mechanism 1: Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ Detection
Many isoindole-imidazole derivatives function as "turn-on" fluorescent sensors for Zn²⁺. In the free state, the sensor exhibits weak or no fluorescence due to processes like Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that quench the fluorescence. Upon binding with Zn²⁺, a rigid complex is formed. This chelation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[11][12]
Mechanism 2: Colorimetric Sensing via Intramolecular Charge Transfer (ICT)
Colorimetric sensors change color upon analyte binding. This is often due to a change in the Intramolecular Charge Transfer (ICT) characteristics of the molecule. For instance, a benzimidazole derivative functionalized with an electron-donating group and an electron-withdrawing group can exhibit a specific color. When an analyte like Fe³⁺ binds, it can alter the electron density of the molecule, causing a shift in the absorption maximum (a chromogenic shift) that is visible to the naked eye.[5] Similarly, anions like HSO₄⁻ can protonate a nitrogen atom on the benzimidazole ring, which also modulates the ICT process and results in a color change.[6]
References
- 1. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rhodamine-Benzimidazole Based Chemosensor for Fe(3+) and its Application in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05591G [pubs.rsc.org]
- 11. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in the Synthesis of 11H-Isoindolo[2,1-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the 11H-isoindolo[2,1-a]benzimidazole scaffold, a significant heterocyclic motif in medicinal chemistry, via metal-catalyzed cross-coupling reactions. The following sections detail a robust Rhodium(III)-catalyzed [4+1] cascade annulation, including reaction setup, execution, and product yields for a variety of substrates.
Introduction
The this compound core is a constituent of various biologically active compounds. Its rigid, planar structure is of considerable interest in the design of novel therapeutic agents. Metal-catalyzed cross-coupling reactions have emerged as a powerful and efficient tool for the construction of such complex heterocyclic systems, offering advantages in terms of atom economy, substrate scope, and reaction conditions over traditional multi-step syntheses. This note focuses on a recently developed Rh(III)/Ru(II)-catalyzed C–H/N–H annulation strategy for the rapid assembly of this privileged scaffold.[1]
General Experimental Workflow
The following diagram illustrates the general workflow for the metal-catalyzed synthesis of this compound derivatives.
Caption: Generalized workflow for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.
Quantitative Data Summary
The following table summarizes the yields of various substituted this compound derivatives synthesized via the Rh(III)-catalyzed [4+1] annulation of 2-arylbenzimidazoles with internal alkynes.[1]
| Entry | 2-Arylbenzimidazole (1) | Alkyne (2) | Product | Yield (%) |
| 1 | 2-Phenyl-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3aa | 51 |
| 2 | 2-(p-tolyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ba | 85 |
| 3 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ca | 94 |
| 4 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3da | 72 |
| 5 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ea | 65 |
| 6 | 2-(4-bromophenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3fa | 61 |
| 7 | 2-(m-tolyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ga | 82 |
| 8 | 2-(3-methoxyphenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ha | 90 |
| 9 | 2-(o-tolyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ia | 75 |
| 10 | 2-(2-methoxyphenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ja | 88 |
| 11 | 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3ka | 45 |
| 12 | 5-chloro-2-phenyl-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3la | 42 |
| 13 | 2-(3,5-dimethoxyphenyl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3oa | 92 |
| 14 | 2-(naphthalen-2-yl)-1H-benzo[d]imidazole | Diethyl acetylenedicarboxylate | 3pa | 76 |
Experimental Protocols
Rhodium(III)-Catalyzed Synthesis of Substituted 11H-Isoindolo[2,1-a]benzimidazoles [1]
This protocol details the synthesis of this compound derivatives through a [4+1] cascade C–H/N–H annulation reaction.
Materials:
-
Substituted 2-arylbenzimidazole (1.0 equiv)
-
Internal alkyne (e.g., diethyl acetylenedicarboxylate, 1.2 equiv)
-
[RhCp*Cl₂]₂ (catalyst, 2.5 mol%)
-
Zn(OAc)₂ (additive, 20 mol%)
-
1,2-Dichloroethane (DCE) (solvent, 1.0 M)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube, add the substituted 2-arylbenzimidazole (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Zn(OAc)₂ (0.04 mmol, 20 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the internal alkyne (0.24 mmol, 1.2 equiv) and 1,2-dichloroethane (0.2 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed catalytic cycle for the Rh(III)-catalyzed synthesis.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed annulation.
This application note provides a comprehensive overview and practical guidance for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles using a state-of-the-art metal-catalyzed cross-coupling reaction. The detailed protocols and quantitative data should enable researchers to readily adopt and adapt this methodology for their specific research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11H-isoindolo[2,1-a]benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 11H-isoindolo[2,1-a]benzimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound core structure?
A1: The most prevalent method involves the condensation reaction between an o-phenylenediamine derivative and a suitable phthalaldehyde or a related precursor like (2-bromomethyl)benzonitrile.[1] A common example is the reaction of o-phenylenediamine with o-phthalaldehyde.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary depending on the specific substrates and desired derivatives. For instance, the synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole from 4-nitro-1,2-phenylenediamine and (2-bromomethyl)benzonitrile is performed in dimethylformamide (DMF) at 150°C for 3 hours.[1] Generally, high temperatures are employed to facilitate the cyclization.
Q3: What are some common catalysts used for benzimidazole synthesis that could be adapted for this reaction?
A3: While the direct literature for this specific molecule is limited, general benzimidazole synthesis often employs various catalysts to improve reaction rates and yields. These include acid catalysts like p-toluenesulfonic acid, Lewis acids, and metal catalysts such as copper or iron salts.[2][3] Microwave-assisted synthesis using catalysts like Er(OTf)₃ has also been shown to be effective in reducing reaction times and improving yields for related structures.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: o-phenylenediamine can oxidize over time. 3. Suboptimal solvent: The chosen solvent may not be suitable for the reaction. 4. Side reactions: Formation of undesired byproducts. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature incrementally. Consider microwave irradiation to potentially shorten reaction times and improve yields.[4] 2. Purify starting materials: Recrystallize or purify the o-phenylenediamine and other reagents before use. 3. Solvent screening: Test different high-boiling point polar aprotic solvents like DMSO or NMP. 4. Catalyst addition: Introduce an acid or metal catalyst to promote the desired cyclization. |
| Formation of Impurities | 1. Side reactions: Polymerization of starting materials or alternative cyclization pathways. 2. Decomposition: The product or starting materials may be unstable at high temperatures. 3. Oxidation: o-phenylenediamine is susceptible to oxidation. | 1. Control stoichiometry: Ensure precise molar ratios of the reactants. 2. Lower reaction temperature: If possible, use a catalyst that allows for lower reaction temperatures. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Purification | 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. 2. Product insolubility: The product may be difficult to dissolve for recrystallization. | 1. Recrystallization: Test a range of solvents or solvent mixtures for recrystallization. 2. Column Chromatography: If recrystallization is ineffective, optimize the mobile phase for column chromatography. A gradient elution might be necessary. Flash chromatography on silica gel has been used for purification of derivatives.[1] 3. Washing: The crude product can sometimes be purified by washing with appropriate solvents to remove unreacted starting materials and soluble impurities. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of an this compound derivative based on available literature.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-nitro-1,2-phenylenediamine | (2-bromomethyl)benzonitrile | DMF | 150 | 3 | 67.7 | [1] |
For general benzimidazole synthesis, yields can range from 75% to 94% depending on the specific reactants and conditions.[5]
Experimental Protocols
Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [1]
-
Reactant Preparation: Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF in a round-bottom flask.
-
Reaction: Heat the mixture in an oil bath at 150°C for 3 hours.
-
Work-up: After cooling, the solid residue is filtered.
-
Purification: Wash the filtered solid with isopropanol and dry at room temperature. The reported yield is 5.1 g (67.7%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 11H-isoindolo[2,1-a]benzimidazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges commonly encountered with 11H-isoindolo[2,1-a]benzimidazole derivatives. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming these issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: The this compound core structure is a rigid, polycyclic aromatic system. This planarity and high molecular weight contribute to strong intermolecular forces (pi-pi stacking) in the solid state, making it difficult for water molecules to solvate the compound effectively. The electron-rich nature of the heterocyclic system also results in a predominantly hydrophobic character, leading to low aqueous solubility.[1]
Q2: What are the initial, simplest strategies for solubilizing a new this compound derivative for in vitro screening?
A2: For initial in vitro assays, the most straightforward approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. If precipitation occurs upon dilution, consider using co-solvents or surfactants.[2] pH modification can also be a simple and effective first step if your derivative has ionizable functional groups.[3]
Q3: How do I choose an appropriate solubilization strategy for in vivo studies?
A3: For in vivo applications, the choice of strategy is more complex due to toxicity and bioavailability considerations. Key approaches include:
-
pH Modification: Creating a salt form of an ionizable compound is a common and effective method to increase solubility.[3][4]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility, but the concentration of the co-solvent must be within safe limits for the animal model.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds.[5][6]
-
Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve both solubility and oral absorption.[2]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a high-energy amorphous state with improved dissolution rates.[3][7]
Q4: When should I consider more advanced formulation techniques like nanosuspensions or solid dispersions?
A4: Advanced techniques should be considered when simpler methods like pH adjustment or co-solvents fail to achieve the desired concentration or lead to instability or toxicity. Nanosuspensions are particularly useful for increasing the dissolution rate of poorly soluble drugs (BCS Class II).[8] Solid dispersions are a robust option when aiming to significantly enhance absorption by creating a supersaturated state in situ.[8]
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS).
Answer: This is a common issue for poorly soluble compounds. Here are several strategies to address it:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Incorporate a Co-solvent: Add a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 to the final aqueous buffer to increase the compound's solubility.[2]
-
Use Surfactants: Including a non-ionic surfactant such as Tween® 80 or Poloxamer 188 can help maintain the compound's solubility by forming micelles.[2][9]
-
Try Cyclodextrins: Adding a cyclodextrin, like methyl-β-cyclodextrin, to the aqueous buffer can form an inclusion complex with your compound, significantly boosting its solubility.[5]
Problem: I need to dissolve my compound directly in an aqueous buffer for a cell-free assay, but it is insoluble.
Answer: If using an organic stock solution is not possible, you must modify the aqueous buffer.
-
pH Adjustment: If your derivative has acidic or basic functional groups, adjusting the pH of the buffer can dramatically increase solubility. For a basic compound, lowering the pH will lead to protonation and salt formation, which is typically more soluble. For an acidic compound, increasing the pH will have a similar effect.[3]
-
Hydrotropy: Consider adding a hydrotropic agent like sodium citrate or urea to the buffer. Hydrotropes are compounds that can enhance the aqueous solubility of other solutes.[7][8]
Problem: My compound degrades when I adjust the pH to improve solubility.
Answer: If your compound is unstable at the pH required for solubilization, you must use a pH-neutral method.
-
Complexation with Cyclodextrins: This is a primary alternative. The interior of the cyclodextrin molecule provides a hydrophobic environment for your compound while the hydrophilic exterior ensures water solubility, all without altering the bulk pH.[5][6]
-
Solid Dispersion: Preparing a solid dispersion with a hydrophilic polymer is another excellent pH-independent strategy. This involves dissolving both your compound and a carrier like polyvinylpyrrolidone (PVP) in a common solvent and then removing the solvent, resulting in a solid product with enhanced dissolution properties.[3][7]
Illustrative Data on Solubility Enhancement
| Technique | Carrier/Agent | Drug-to-Carrier Ratio (w/w) | Resulting Solubility (µg/mL) | Fold Increase (Approx.) | Reference |
| Pure Drug | - | - | 0.31 | 1x | [7] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 1:2 | 48.21 | 155x | [7] |
| Solid Dispersion | Polyethylene Glycol (PEG) | 1:2 | 34.11 | 110x | [7] |
| Solid Dispersion | Mannitol | 1:2 | 21.43 | 69x | [7] |
| Hydrotropy | Sodium Citrate | 1:2 | 18.34 | 59x | [7] |
| Hydrotropy | Urea | 1:2 | 12.65 | 41x | [7] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Solubility Assessment (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a compound in a specific aqueous buffer.
-
Materials:
-
This compound derivative (solid powder).
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer.
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Seal the vials tightly and place them on the orbital shaker.
-
Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
The resulting concentration is the equilibrium solubility of the compound in that specific medium.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Objective: To enhance the dissolution rate and solubility of a compound by dispersing it in a hydrophilic polymer matrix.
-
Materials:
-
This compound derivative.
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000).
-
Volatile organic solvent capable of dissolving both the compound and the polymer (e.g., methanol, ethanol, or dichloromethane).
-
Round-bottom flask.
-
Rotary evaporator.
-
Vacuum oven.
-
-
Procedure:
-
Accurately weigh the compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the flask wall.
-
Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask. The material can be gently ground to a fine powder for further use and characterization (e.g., solubility testing via the shake-flask method).
-
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. scielo.br [scielo.br]
- 7. internationaljournal.org.in [internationaljournal.org.in]
- 8. crsubscription.com [crsubscription.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 11H-isoindolo[2,1-a]benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 11H-isoindolo[2,1-a]benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, modification, and measurement of 11H-isoindolo[2,1-a]benzimidazoles that may lead to suboptimal fluorescence quantum yields.
Issue: The measured fluorescence quantum yield of my 11H-isoindolo[2,1-a]benzimidazole derivative is unexpectedly low.
-
Possible Cause 1: Molecular Flexibility and Non-Radiative Decay. The flexibility of molecular components, such as the rotation of phenyl groups, can provide pathways for non-radiative decay, which quenches fluorescence.[1][2]
-
Troubleshooting Steps:
-
Introduce Steric Hindrance: Consider introducing bulky substituents, such as a methyl group, near rotatable bonds to increase the rotational barrier and suppress molecular vibrations.[1] For instance, introducing a methyl group at a position that restricts the rotation of a phenyl substituent has been shown to improve the fluorescence quantum yield in similar heterocyclic systems.[1]
-
Increase Rigidity: Incorporate the fluorophore into a more rigid molecular skeleton to limit vibrational energy loss.[3]
-
-
-
Possible Cause 2: Aggregation-Caused Quenching (ACQ). At higher concentrations, planar aromatic molecules like 11H-isoindolo[2,1-a]benzimidazoles can form aggregates, which often leads to fluorescence quenching.
-
Troubleshooting Steps:
-
Lower the Concentration: Measure the quantum yield at several lower concentrations to see if the yield increases. The absorbance of the solution in a standard 10 mm cuvette should ideally be kept below 0.1 at the excitation wavelength to minimize re-absorption effects.[4][5]
-
Modify the Structure to Inhibit Aggregation: Introducing bulky side chains can sterically hinder the close packing of molecules, thus reducing aggregation. A study on a T-shaped benzimidazole showed that creating a mechanically-interlocked structure (a suit[4]ane) nearly doubled the concentration required to initiate aggregation-caused quenching and resulted in an 8-fold increase in the solid-state quantum yield.[6]
-
-
-
Possible Cause 3: Solvent Effects. The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.
-
Troubleshooting Steps:
-
Solvent Screen: Measure the quantum yield in a range of solvents with varying polarities and viscosities. An increase in solvent viscosity can restrict molecular motion and enhance emission.[3]
-
Hydrogen Bonding: Be aware of solvents that can form hydrogen bonds, as this can alter the electronic states of your molecule and affect the quantum yield.
-
-
-
Possible Cause 4: Inefficient Intersystem Crossing or Internal Conversion. The electronic properties of the molecule, influenced by its substituents, dictate the rates of radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay.
-
Troubleshooting Steps:
-
Introduce Electron-Donating or -Withdrawing Groups: The strategic placement of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3, -CN) groups can modulate the energy levels of the molecule and alter the balance between radiative and non-radiative decay pathways.[3][7] The effect of these substitutions can be significant, with isomeric molecules sometimes exhibiting properties ranging from dark to ultra-bright.[3]
-
Computational Modeling: Use (TD-)DFT calculations to model the ground and excited states and to estimate the energy barriers for non-radiative decay pathways, such as bond rotation.[3] This can help guide synthetic modification efforts.
-
-
Frequently Asked Questions (FAQs)
Q1: My quantum yield values are inconsistent when using different standards. What could be the problem?
A1: This is a common issue that can arise from several factors:
-
Spectral Overlap: The emission spectrum of your sample should ideally be in a similar range to that of the standard to avoid detector bias. Detectors have different sensitivities at different wavelengths.[5]
-
Excitation Wavelength: You must use the same excitation wavelength for both your sample and the standard.[5] The absorbance at this wavelength should be measured accurately for both.
-
Standard Degradation: Ensure your fluorescence standard is pure and has not degraded. Prepare fresh solutions, especially for standards like quinine sulfate, which can be sensitive to light and storage conditions.[4]
-
Refractive Index Mismatch: If your sample and standard are in different solvents, you need to correct for the difference in the refractive indices of the solvents in your quantum yield calculation.
Q2: How can I be sure that my absorbance values are appropriate for a quantum yield measurement?
A2: To avoid inner filter effects and re-absorption, the absorbance of your solutions at the excitation wavelength should be low, typically below 0.1 in a 1 cm path length cuvette.[4][5] It is recommended to prepare a series of dilutions for both your sample and the standard and to plot the integrated fluorescence intensity versus absorbance. This plot should be linear, and the slope of this line is used in the comparative quantum yield calculation.[8]
Q3: Can introducing a cyano (-CN) group enhance the quantum yield of my this compound?
A3: Yes, introducing a cyano group can significantly enhance the fluorescence quantum yield. In a study on 2-(2-hydroxyphenyl)benzothiazole (HBT), the introduction of a cyano group increased the fluorescence quantum yield in CH2Cl2 from 0.01 to a remarkable 0.49.[7] This is attributed to the electron-withdrawing nature of the cyano group, which can favorably alter the photophysical properties and suppress non-radiative decay pathways.
Q4: What are the primary causes of low quantum yield?
A4: Low quantum yield is generally due to efficient competing non-radiative decay processes that deactivate the excited state before a photon can be emitted. These processes include:
-
Internal Conversion: Deactivation to the ground state without light emission, often facilitated by molecular vibrations and rotations.[9]
-
Intersystem Crossing: Transition to a triplet state, which may then deactivate non-radiatively or through phosphorescence (which is typically much weaker and longer-lived than fluorescence).
-
Collision with Quenchers: Deactivation through collision with other molecules, including solvent molecules or impurities.[9]
-
Energy Transfer: Transfer of excitation energy to another molecule.[2]
Data on Substituent Effects
The following tables summarize how different molecular modifications can affect the fluorescence quantum yield (Φ) of heterocyclic fluorophores. While not specific to 11H-isoindolo[2,1-a]benzimidazoles, these examples provide valuable insights into structure-property relationships.
Table 1: Effect of Methyl Group Substitution on Isoindolo[2,1-a]quinoline Derivatives
| Compound Modification | Change in Fluorescence Quantum Yield (Φ) | Rationale |
| Introduction of an ortho-methyl group on the phenyl at the 11th position | More than doubled the Φ | Increased rotational barrier suppresses non-radiative decay.[1] |
| Introduction of an ortho-methyl group on the phenyl at the 5th position | No significant improvement in Φ | The rotational barrier increase was insufficient to suppress rotation.[1] |
Table 2: Effect of Cyano Group Substitution on 2-(2-hydroxyphenyl)benzothiazole (HBT)
| Compound | Solvent | Fluorescence Quantum Yield (Φ) |
| HBT (unsubstituted) | CH₂Cl₂ | 0.01[7] |
| CN-HBT (cyano-substituted) | CH₂Cl₂ | 0.49[7] |
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield using the Comparative Method
This protocol describes the most common method for determining the fluorescence quantum yield (Φ) of a sample by comparing it to a well-characterized standard with a known quantum yield.[4]
1. Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum.
-
UV-Vis spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Solvent for dissolving the sample and the standard. The same solvent should be used if possible.
2. Procedure:
-
Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range as your test sample.[5]
-
Prepare Stock Solutions: Prepare stock solutions of your test compound and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength (λ_ex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (Gradient) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST). The plot should be linear with a high correlation coefficient (R² > 0.99).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (Φ_X):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for comparative quantum yield measurement.
Caption: Relationship between structural modifications and quantum yield.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. reddit.com [reddit.com]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked ‘suit’ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant [mdpi.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. quora.com [quora.com]
Technical Support Center: Stabilizing 11H-isoindolo[2,1-a]benzimidazole Compounds for Device Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 11H-isoindolo[2,1-a]benzimidazole compounds in device applications.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What are the common synthetic routes for this compound derivatives? A1: These compounds are typically synthesized through condensation reactions. One common method involves the reaction of an o-phenylenediamine derivative with a phthalic anhydride or a related dicarbonyl compound.[1][2] Another approach is the reaction of o-phenylenediamines with aldehydes.[2][3] The choice of solvent and catalyst can significantly influence the reaction yield and purity.[3][4]
-
Q2: I am getting a low yield in my synthesis. What are the possible causes and solutions? A2: Low yields can be attributed to several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions.[5] Consider the following:
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[3][6]
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction. Ensure all reagents and solvents are of high purity.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
Catalyst: The choice and amount of catalyst can be critical. For instance, using ammonium chloride as a catalyst in the synthesis of some benzimidazole derivatives has been shown to give good yields.[3]
-
-
Q3: What are the recommended methods for purifying crude this compound compounds? A3: Purification is crucial for obtaining materials suitable for device fabrication. Common purification techniques include:
-
Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for recrystallization of related compounds include isopropanol and methanol.[7]
-
Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography on silica gel is a standard procedure.[7] The eluent system needs to be optimized to achieve good separation.
-
Stability & Degradation
-
Q4: How stable are this compound compounds? A4: The stability of these compounds is a critical factor for their application in electronic devices.
-
Thermal Stability: Benzimidazole derivatives can exhibit good thermal stability. The thermal decomposition temperature (Td), often determined by Thermogravimetric Analysis (TGA), is a key parameter. For some related imidazole derivatives, Td values (at 5% weight loss) have been reported to be in the range of 300-450 °C.[8][9][10][11]
-
Photochemical Stability: The photostability of the material is crucial for applications like OLEDs, where the material is constantly exposed to light. Photodegradation can occur, leading to a decrease in device performance. The quantum yield of disappearance is a measure of photostability. For some benzimidazole derivatives, the triplet state is implicated as the reactive species in photodegradation.
-
-
Q5: What are the common degradation pathways for these compounds in a device? A5: In an organic electronic device, degradation can be caused by a combination of factors:
-
Environmental Factors: Exposure to moisture and oxygen can lead to the degradation of organic materials and metal electrodes, causing the formation of non-emissive "dark spots".[12]
-
Thermal Effects: Heat generated during device operation can accelerate chemical reactions and cause morphological changes in the thin films, leading to device failure.[13][14]
-
Photochemical Degradation: The organic materials can undergo chemical reactions upon excitation, leading to the formation of non-emissive species and quenching of luminescence.[5]
-
Electrochemical Degradation: The organic molecules can degrade under electrical stress, leading to a decrease in device lifetime.
-
Device Applications
-
Q6: What are the key considerations for fabricating devices with these compounds? A6: For applications like Organic Light-Emitting Diodes (OLEDs), several factors are important:
-
Purity: The purity of the material is paramount. Even small amounts of impurities can act as charge traps or quenching sites, severely degrading device performance.
-
Thin Film Quality: The morphology and uniformity of the thin films are critical for efficient charge transport and light emission. Vacuum thermal evaporation is a common technique for depositing high-quality thin films of small molecules.[15][16][17]
-
Device Architecture: The design of the device, including the choice of charge transport layers and electrodes, plays a significant role in its performance and stability.
-
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect reaction conditions (temperature, time). | Systematically vary the reaction temperature and time while monitoring the reaction by TLC. |
| Inactive or impure reagents. | Use freshly purified reagents and anhydrous solvents. | |
| Inappropriate catalyst or solvent. | Screen different catalysts and solvents based on literature for similar reactions.[3][4] | |
| Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Non-selective reagents. | Consider using more selective reagents or protecting groups. | |
| Difficulty in Purification by Recrystallization | Oily product. | Try trituration with a non-polar solvent to induce solidification. |
| No suitable single solvent found. | Attempt recrystallization from a binary solvent system. | |
| Poor Separation in Column Chromatography | Inappropriate eluent system. | Perform TLC with various solvent mixtures to find an optimal eluent system that gives good separation (Rf values between 0.2 and 0.5). |
| Compound is insoluble in the eluent. | Choose a more polar eluent system or consider a different stationary phase. |
Device Fabrication & Performance
| Issue | Possible Cause | Troubleshooting Steps |
| High Turn-on Voltage in OLED | Poor charge injection. | Optimize the thickness of the charge injection layers. Ensure good contact between the electrodes and the organic layers. |
| High resistance of organic layers. | Ensure the purity of the materials. Optimize the deposition rate to achieve uniform and dense films. | |
| Low Device Efficiency (EQE) | Imbalance of charge carriers. | Adjust the thickness of the electron and hole transport layers to balance charge injection and transport. |
| Presence of quenching sites (impurities). | Ensure high purity of the synthesized material through rigorous purification. | |
| Poor thin film morphology. | Optimize the deposition parameters (rate, substrate temperature) during vacuum thermal evaporation.[17] | |
| Rapid Device Degradation/Short Lifetime | Presence of oxygen and/or moisture. | Ensure all fabrication and testing are performed in a high-purity inert atmosphere (glovebox).[18] Encapsulate the device properly to prevent exposure to ambient conditions.[12] |
| Thermal instability of the material. | Select materials with high glass transition temperatures (Tg) and thermal decomposition temperatures.[13][14] | |
| Photochemical degradation. | Investigate the photostability of the material and consider molecular designs that enhance stability. | |
| Formation of "Dark Spots" | Particulate contamination on the substrate. | Thoroughly clean the substrate before device fabrication. |
| Pinholes in the thin films. | Optimize the deposition process to create pinhole-free films. | |
| Electrode degradation due to moisture/oxygen. | Use effective encapsulation techniques to protect the electrodes.[12] |
Quantitative Data
Thermal Stability of Benzimidazole Derivatives
The thermal stability of materials is a critical parameter for device applications, as high operating temperatures can lead to degradation. Thermogravimetric Analysis (TGA) is commonly used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.
| Compound Type | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Reference |
| Triphenylamine-imidazole derivatives | 304 - 350 | [8] |
| Phenanthroimidazole-triphenylamine derivatives | ~446 | [8] |
| Glibenclamide (a benzimidazole-containing drug) | Stable up to 185 | [9] |
| Fenbendazole (a benzimidazole derivative) | Decomposes above 230 | [11] |
Note: This table provides data for related benzimidazole derivatives to give an indication of expected thermal stability. The exact Td for a specific this compound compound will depend on its precise molecular structure.
Experimental Protocols
General Protocol for Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole
This protocol is adapted from the literature and serves as a general guideline.[7]
-
Reactant Preparation: In a suitable reaction flask, dissolve 4-nitro-1,2-phenylenediamine (0.025 mol) and (2-bromomethyl)benzonitrile (0.025 mol) in dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture in an oil bath at 150 °C for 3 hours.
-
Work-up: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: Wash the solid product with isopropanol and dry it at room temperature. The yield of the crude product is typically around 67%.[7] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[7]
General Protocol for OLED Fabrication by Vacuum Thermal Evaporation
This is a generalized procedure for the fabrication of a small molecule OLED.[15][16][17][18][19]
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Vacuum Chamber Preparation: Place the cleaned substrate in a high-vacuum thermal evaporation chamber.
-
Deposition of Organic Layers: Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - containing the this compound compound
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the fabricated device to an inert atmosphere glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound compounds.
Caption: Step-by-step workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. energy.gov [energy.gov]
- 15. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 16. displayman.com [displayman.com]
- 17. opeetv.store [opeetv.store]
- 18. Detailed Explanation of, The Process of Making OLED Devices in The Glove Box [nichwell.com]
- 19. iipseries.org [iipseries.org]
Technical Support Center: High-Purity 11H-isoindolo[2,1-a]benzimidazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of high-purity 11H-isoindolo[2,1-a]benzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. - The volume of the solvent used is excessive. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol has been used for recrystallization of derivatives[1]. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Use a minimal amount of hot solvent to dissolve the crude product completely. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The melting point of the compound is close to the boiling point of the solvent. | - Purify the crude product by column chromatography before recrystallization. - Use a lower boiling point solvent for recrystallization. - Try trituration with a non-polar solvent like hexane to induce solidification. |
| Incomplete Separation of Impurities by Column Chromatography | - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Overloading of the column. | - Optimize the mobile phase polarity. A common system for related compounds is a mixture of hexane and ethyl acetate[1]. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system[2][3]. - Silica gel is a commonly used stationary phase for benzimidazole derivatives[1][2]. - Ensure the amount of crude product loaded is appropriate for the column size. |
| Product Degradation During Purification | - Exposure to harsh acidic or basic conditions. - Prolonged heating. - Presence of oxidizing agents. | - Use neutral purification techniques where possible. - Minimize the time the compound is heated during recrystallization. - Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. The stability of some benzimidazole derivatives has been studied using UPLC[4]. |
| Colored Impurities in the Final Product | - Incomplete removal of starting materials or by-products. - Oxidation of the product. | - Use activated charcoal during recrystallization to remove colored impurities[3]. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: The initial purification of crude this compound and its derivatives typically involves recrystallization or flash chromatography. Recrystallization from a suitable solvent, such as isopropanol, has been reported for derivatives[1]. Flash chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase is also an effective method for separating the target compound from impurities[1].
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can determine a suitable solvent by testing the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. For derivatives of this compound, isopropanol has been successfully used[1].
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are powerful techniques for determining the purity of benzimidazole derivatives and identifying any degradation products[4][5][6]. Thin-layer chromatography (TLC) is a quick and cost-effective method to monitor the progress of a reaction and the purity of fractions from column chromatography[2][3]. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can confirm the structure and identify any remaining impurities[7][8].
Q4: My purified this compound is not stable. What are the common degradation pathways?
Experimental Protocols
Recrystallization Protocol (General)
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold. Isopropanol has been used for derivatives[1].
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Flash Chromatography Protocol (General)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity. For a derivative, a hexane/ethyl acetate (1:2) system has been used[1].
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low yield in recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. spectrabase.com [spectrabase.com]
Optimizing reaction conditions for 11H-isoindolo[2,1-a]benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 11H-isoindolo[2,1-a]benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no yield of the desired this compound product.
Potential Causes and Solutions:
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Incomplete reaction: The reaction may not have gone to completion.
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Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature, but be cautious of potential side reactions.
-
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Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
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Solution: The optimal temperature can be solvent-dependent. For instance, in a reaction involving 2-(bromomethyl)benzonitrile and o-phenylenediamine in DMF, heating at 150°C for 3 hours has been reported.[1] For reactions with 2-formylbenzoic acid, a stepwise heating approach might be necessary.
-
-
Ineffective catalyst: If using a catalyst, it may be inactive or not suitable for the specific substrates.
-
Solution: For acid-catalyzed reactions, ensure the acid is fresh and used in the appropriate concentration. For metal-catalyzed reactions, check the catalyst's oxidation state and consider activation if necessary.
-
-
Poor quality of starting materials: Impurities in o-phenylenediamine or the carbonyl compound can interfere with the reaction.
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Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization. Ensure the aldehyde or carboxylic acid derivative is of high purity.
-
-
Atmospheric conditions: The presence of oxygen can sometimes lead to oxidative side products.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents or catalysts.
-
Q2: Formation of significant amounts of side products.
Potential Causes and Solutions:
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Self-condensation of starting materials: Aldehydes, in particular, can undergo self-condensation under certain conditions.
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Solution: Add the aldehyde slowly to the reaction mixture containing the o-phenylenediamine to maintain a low concentration of the aldehyde.
-
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Formation of an intermediate Schiff base that does not cyclize: The initial condensation product may be stable and require more forcing conditions to cyclize.
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Solution: Increase the reaction temperature after the initial formation of the Schiff base. The addition of a dehydrating agent or an acid catalyst can promote the cyclization step.
-
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Oxidation of the product: The final product may be susceptible to oxidation, especially at elevated temperatures in the presence of air.
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Solution: As mentioned, running the reaction under an inert atmosphere can mitigate this. Also, consider quenching the reaction and working it up promptly upon completion.
-
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Incomplete cyclization leading to 2-(2-aminobenzyl)benzimidazole: This can be a common byproduct.
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Solution: Ensure sufficient heating and reaction time to drive the final ring closure.
-
Q3: Difficulty in purifying the final product.
Potential Causes and Solutions:
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Co-elution of impurities during column chromatography: Side products may have similar polarity to the desired product.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems for benzimidazole derivatives include mixtures of hexane and ethyl acetate.
-
-
Product is an oil or does not crystallize: This can make isolation difficult.
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Solution: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. For recrystallization, screen a variety of solvents or solvent mixtures. For a substituted 8-nitro-11H-isoindolo[2,1-a]benzimidazole, recrystallization from isopropanol has been reported to yield crystalline product.[1]
-
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Presence of colored impurities: These are common in reactions involving aromatic amines.
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Solution: Treat a solution of the crude product with activated charcoal before filtration and recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of the this compound core. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Key routes include:
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Condensation of o-phenylenediamine with 2-formylbenzoic acid.
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Reaction of o-phenylenediamine with o-phthalaldehyde.
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Reaction of o-phenylenediamine with 2-(bromomethyl)benzonitrile.
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Intramolecular cyclization of 2-(2-aminophenyl)isoindolin-1-one.
Q2: Which solvents are typically used for this synthesis?
The choice of solvent is critical and depends on the specific reaction. Commonly used solvents include:
-
Dimethylformamide (DMF): Often used for reactions involving 2-(bromomethyl)benzonitrile due to its high boiling point and ability to dissolve the reactants.[1]
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Ethanol or Methanol: Frequently employed in acid-catalyzed condensations of o-phenylenediamines and aldehydes.
-
Acetic Acid: Can act as both a solvent and a catalyst in condensation reactions.
-
Toluene or Xylene: Used for reactions that require azeotropic removal of water.
Q3: What types of catalysts can be used to optimize the reaction?
A variety of catalysts can be employed to improve reaction rates and yields:
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Acid Catalysts: Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the condensation and cyclization steps.
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Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) can also be effective.
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Metal Catalysts: In some modern synthetic approaches, metal catalysts like those based on copper or gold have been used for related benzimidazole syntheses.[2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic approaches to benzimidazole and isoindolobenzimidazole derivatives.
Table 1: Synthesis of a Substituted this compound
| Starting Material 1 | Starting Material 2 | Solvent | Temperature | Time | Yield | Reference |
| 4-nitro-1,2-phenylenediamine | 2-(bromomethyl)benzonitrile | DMF | 150°C | 3 h | 67.7% | [1] |
Table 2: General Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield Range | Reference |
| Aromatic Aldehydes | Ammonium Chloride | Chloroform | Room Temp | 4 h | 75-94% | [3] |
| Aromatic Aldehydes | p-TsOH | DMF | 80°C | 2-3 h | Good | [4] |
| Aromatic Aldehydes | Gold Nanoparticles | CHCl₃:MeOH | 25°C | 2 h | 51-99% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole from 2-(bromomethyl)benzonitrile [1]
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Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of 2-(bromomethyl)benzonitrile in 5 mL of DMF.
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Heat the mixture in an oil bath at 150°C for 3 hours.
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Cool the reaction mixture to room temperature.
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The precipitated product is filtered.
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Wash the solid with isopropanol and dry at room temperature.
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The reported yield for this derivative is 5.1 g (67.7%).
Protocol 2: General Procedure for the Synthesis of Benzimidazoles from o-Phenylenediamine and Formic Acid [5]
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In a 500-cc round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 32 cc (34.6 g) of 90% formic acid.
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Heat the mixture in a water bath at 100°C for two hours.
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After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
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Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water.
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Press the crude product on the filter and wash with approximately 50 cc of cold water.
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For purification, dissolve the crude product in 750 cc of boiling water.
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Add about 2 g of Norite (activated carbon) and digest for fifteen minutes.
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Filter the hot solution rapidly through a pre-heated filter.
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Cool the filtrate to 10–15°C to crystallize the product.
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Filter the white product, wash with 50 cc of cold water, and dry at 100°C.
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Side-reaction products in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the formation of side-products are the most common culprits.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials.
-
Temperature Optimization: The reaction temperature is a critical parameter. For the reaction of o-phenylenediamines with 2-formylbenzonitrile or its derivatives, temperatures are typically elevated. A study on a related benzimidazole synthesis showed that increasing the temperature from 60 °C to 100 °C significantly increased the yield.[1][2] However, excessively high temperatures can lead to decomposition or increased side-product formation. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.
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Solvent Selection: The choice of solvent can influence reaction rate and selectivity. Dimethylformamide (DMF) is a commonly used solvent for this synthesis.[3] However, exploring other high-boiling point polar aprotic solvents might be beneficial for your specific substrates.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the o-phenylenediamine and the benzaldehyde derivative. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine, which can be a cause of low yield.
Question 2: My TLC analysis shows multiple spots, indicating the presence of side-products. What are these byproducts and how can I minimize their formation?
Answer:
The formation of side-products is a common challenge in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles. The primary side-products reported are rearrangement adducts and Michael-type adducts .[3]
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Rearrangement Adducts: These byproducts can arise from the complex reaction cascade. Their formation is often influenced by the electronic nature of the substituents on the aromatic rings and the reaction conditions.
-
Michael-type Adducts: These adducts can form as intermediates and may persist if the reaction conditions do not favor their conversion to the desired product.[3]
Strategies to Minimize Side-Products:
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Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of rearrangement products. Monitor the reaction closely and stop it once the starting material is consumed to prevent further transformations.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry between the o-phenylenediamine and the benzaldehyde derivative. An excess of one reagent might lead to the formation of specific side-products.
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pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway. While typically performed under neutral or slightly basic conditions, the addition of a non-nucleophilic base might influence the formation of Michael-type adducts.
Question 3: I am having difficulty purifying my 11H-isoindolo[2,1-a]benzimidazole product. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the potential for similarly polar side-products. A combination of techniques is often most effective.
-
Crystallization/Recrystallization: This is the preferred method for obtaining highly pure material. The choice of solvent is crucial and will depend on the solubility of your specific compound. Common solvents for recrystallization of benzimidazole derivatives include ethanol, isopropanol, and mixtures of solvents like ethyl acetate/hexane.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from side-products and unreacted starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The optimal solvent system should be determined by preliminary TLC analysis.
-
Washing: After the reaction, washing the crude product with appropriate solvents can remove some impurities. For instance, washing with a non-polar solvent like diethyl ether can remove less polar impurities, while washing with a more polar solvent like methanol might remove more polar byproducts.[3]
Quantitative Data on Side-Reaction Products
Currently, there is limited published quantitative data systematically detailing the percentage of specific side-products under varying reaction conditions for a wide range of this compound syntheses. The formation and ratio of these byproducts are highly dependent on the specific substrates and reaction parameters used. Researchers are encouraged to perform their own optimization and analysis (e.g., using HPLC or NMR) to quantify the formation of side-products in their specific reactions.
Experimental Protocols
Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [3]
This protocol describes a general method for the synthesis of a substituted this compound.
Materials:
-
4-nitro-1,2-phenylenediamine
-
2-(bromomethyl)benzonitrile
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and 2-(bromomethyl)benzonitrile (1 equivalent) in a minimal amount of DMF.
-
Heat the reaction mixture in an oil bath at 150 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding a suitable anti-solvent, or remove the DMF under reduced pressure.
-
Wash the crude solid with isopropanol.
-
Dry the product at room temperature.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 11H-isoindolo[2,1-a]benzimidazoles.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yields in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.
References
Technical Support Center: Degradation Pathways of 11H-isoindolo[2,1-a]benzimidazole-based Materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 11H-isoindolo[2,1-a]benzimidazole-based materials. The information is designed to assist in experimental design, execution, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound-based materials?
A1: Based on the chemical structure, which combines a benzimidazole and an isoindole moiety, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The fused ring system contains amide-like linkages that could be susceptible to cleavage under acidic or basic conditions, leading to ring-opening. The benzimidazole ring itself can also undergo hydrolysis, particularly at extreme pH values.
-
Oxidation: The electron-rich heterocyclic system is prone to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or cleavage of the rings, particularly the isoindole portion.
-
Photodegradation: As polycyclic aromatic nitrogen heterocycles, these materials are likely to be photosensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of reactive radical species and subsequent degradation products.
Q2: How can I perform a forced degradation study for my this compound-based compound?
A2: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. A typical study includes exposure to acidic and basic hydrolysis, oxidation, heat, and light. Detailed protocols are provided in Section 3.
Q3: What are the common challenges in analyzing the degradation products of these materials?
A3: Common analytical challenges include:
-
Co-elution of degradation products: The degradation mixture can be complex, leading to overlapping peaks in chromatography.
-
Poor peak shape: The polar nature of some degradation products can cause peak tailing or fronting in reverse-phase HPLC.
-
Mass balance issues: Failure to detect all degradation products or differences in their response factors can lead to poor mass balance, where the sum of the assay of the parent compound and the amount of all degradation products does not equal the initial amount of the parent compound.[1][2][3]
-
Identification of unknown degradation products: Structure elucidation of novel degradants requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR.
Q4: My HPLC chromatogram shows peak tailing for my compound and its degradants. What could be the cause and how can I fix it?
A4: Peak tailing for nitrogen-containing heterocyclic compounds is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the surface of the silica-based stationary phase.[4] To mitigate this, you can:
-
Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analytes.[4]
-
Use a highly end-capped column: These columns have fewer free silanol groups.
-
Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine can mask the silanol groups.
-
Use a column with a different stationary phase: Consider a polymer-based or a hybrid silica-polymer column.
A detailed troubleshooting guide for HPLC issues is provided in Section 2.
Section 2: Troubleshooting Guides
HPLC-MS Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC-MS analysis of this compound degradation studies.
| Problem | Potential Cause | Recommended Solution |
| Peak Splitting or Tailing | Secondary interactions with stationary phase; Column overload; Incompatible sample solvent.[4][5][6][7] | - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[5][8]- Use a highly deactivated or end-capped column.[4]- Reduce injection volume or sample concentration.[6]- Dissolve the sample in the mobile phase.[8] |
| Poor Resolution | Inappropriate mobile phase composition; Inadequate column efficiency; Gradient not optimized. | - Modify the organic solvent ratio or try a different organic solvent (e.g., methanol instead of acetonitrile).- Use a longer column or a column with smaller particles.[4]- Adjust the gradient slope or introduce an isocratic hold. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Sample carryover. | - Use fresh, high-purity solvents and additives.- Flush the injector and column with a strong solvent.- Incorporate a needle wash step in the autosampler method. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations; Column degradation.[9] | - Ensure proper mobile phase mixing and degassing.- Check the pump for leaks or pressure fluctuations.- Use a column oven for temperature control.- Replace the column if it has deteriorated. |
| Poor Mass Balance | Undetected degradation products (non-chromophoric or volatile); Co-elution of degradants; Incorrect response factors.[1][2] | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Optimize the chromatographic method to resolve all peaks.- Determine the relative response factors for major degradants. |
Troubleshooting Logic for HPLC Peak Shape Issues
References
- 1. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting poor performance of 11H-isoindolo[2,1-a]benzimidazole in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are experiencing suboptimal performance with 11H-isoindolo[2,1-a]benzimidazole and its derivatives in Organic Light-Emitting Diode (OLED) applications.
Troubleshooting Guide
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Question: My OLED device using this compound as the emissive or host material shows very low external quantum efficiency (EQE) and luminance. What are the potential causes and how can I improve performance?
Answer:
Low EQE and luminance in OLEDs based on this compound can stem from several factors, primarily related to the material's intrinsic properties and the device architecture.
Potential Causes:
-
Unbalanced Charge Injection and Transport: For efficient light emission, the number of electrons and holes injected into the emissive layer should be balanced. An imbalance leads to quenching of excitons by excess charge carriers. This compound may inherently possess poor charge transport properties or there may be significant energy barriers at the interfaces with adjacent layers, hindering efficient charge injection.
-
Intermolecular Aggregation: In the solid state, planar molecules like this compound can form aggregates, which often leads to fluorescence quenching and a red-shift in emission, ultimately reducing the device's efficiency[1][2].
-
Poor Film Morphology: The quality of the thin film is crucial. Rough or non-uniform films can lead to short circuits or inefficient charge transport, thereby lowering device performance.
-
Low Photoluminescence Quantum Yield (PLQY): The intrinsic ability of the material to emit light upon excitation might be low.
-
Suboptimal Device Architecture: The thicknesses of the various layers in the OLED stack are critical for optimizing the optical outcoupling and charge balance within the emissive layer.
Troubleshooting Steps:
-
Introduce Charge-Transporting Moieties: To improve charge balance, consider synthesizing derivatives of this compound by incorporating well-known electron-transporting or hole-transporting moieties.
-
Incorporate Bulky Substituents: To mitigate aggregation-caused quenching, introduce bulky side groups to the this compound core. This can disrupt intermolecular interactions and improve solid-state emission[2].
-
Optimize Deposition Conditions: During vacuum thermal deposition, carefully control the substrate temperature and deposition rate to improve the film quality.
-
Utilize a Host-Guest System: Instead of using this compound as a neat emissive layer, try doping it into a suitable host material with good charge transport properties and a higher triplet energy. This can reduce aggregation and improve energy transfer.
-
Refine Device Structure: Systematically vary the thicknesses of the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) to achieve balanced charge injection and recombination.
Issue 2: Poor Device Stability and Short Operational Lifetime
Question: My OLED device has a very short operational lifetime and the brightness degrades quickly. How can I improve the stability?
Answer:
Poor stability is a common issue in OLEDs and can be particularly pronounced with materials that have low thermal stability or are susceptible to electrochemical degradation.
Potential Causes:
-
Low Glass Transition Temperature (Tg): Materials with a low Tg can crystallize or undergo morphological changes at elevated operating temperatures, leading to device failure[3][4]. The core this compound structure may have a relatively low Tg.
-
Electrochemical Instability: The material may degrade under the constant flow of electrical current, forming non-emissive species.
-
Interfacial Degradation: Degradation can occur at the interfaces between the organic layers or between the organic layers and the electrodes, often exacerbated by poor adhesion or reactivity.
Troubleshooting Steps:
-
Enhance Thermal Stability: Synthesize derivatives of this compound with higher glass transition temperatures. This can be achieved by creating more rigid and sterically hindered molecular structures[3].
-
Improve Charge Balance: As mentioned previously, balanced charge injection and transport can reduce the accumulation of excess charge carriers, which can be a source of degradation.
-
Encapsulation: Proper encapsulation of the OLED device is critical to prevent degradation from atmospheric moisture and oxygen.
-
Introduce Bipolar Host Materials: Utilizing bipolar host materials can lead to more balanced charge transport and a wider recombination zone, which can reduce exciton-polaron quenching and improve stability[3].
Frequently Asked Questions (FAQs)
Q1: What are typical performance metrics for high-efficiency OLEDs using benzimidazole derivatives?
A1: While data for the parent this compound is scarce, high-performance OLEDs based on its derivatives have been reported. Below is a table summarizing the performance of some of these devices, which can serve as a benchmark for your experiments.
| Derivative Name | Host/Emitter | Max. EQE (%) | Luminance (cd/m²) | Color | Reference |
| 4-3cbzBIZ (doped with FIrpic) | Host | 28.6 | >1000 | Sky-Blue | [3] |
| Compound B (pyrene-benzimidazole) | Emitter | 4.3 | 290 | Pure Blue | [1][2] |
| BSQ-DMAC | Emitter | 4.94 | 7761 | Sky-Blue | [5] |
| 2TRZ-TP-ICz | Host | 13.7 | - | Red | [6] |
Q2: What is a standard protocol for fabricating a test OLED device with a new benzimidazole derivative?
A2: A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation. A general protocol is outlined below.
Experimental Protocol: OLED Fabrication by Vacuum Thermal Deposition
-
Substrate Cleaning:
-
Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol[1].
-
Dry the substrates in an oven or with a nitrogen gun.
-
Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection[1].
-
-
Organic and Metal Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure might be:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
-
The EML can be the this compound derivative either as a neat film or doped into a host material.
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Encapsulation:
-
After deposition, transfer the devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
Q3: How can I investigate the cause of poor performance at a molecular level?
A3: To understand the intrinsic properties of your this compound derivative and how they relate to device performance, you can perform the following characterizations:
-
Photophysical Measurements: Measure the UV-Vis absorption and photoluminescence spectra in both solution and thin-film form to assess the material's energy gap and solid-state emission properties. A significant red-shift and broadening of the emission spectrum in the thin film compared to the solution can indicate aggregation[1].
-
Cyclic Voltammetry (CV): Use CV to determine the HOMO and LUMO energy levels of your material. This is crucial for assessing the energy barriers for charge injection from adjacent layers.
-
Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine the glass transition temperature (Tg) and decomposition temperature (Td), respectively. Higher values are desirable for better device stability[7].
Visualizations
Below are diagrams to help visualize key concepts in OLED troubleshooting and design.
Caption: Troubleshooting workflow for poor OLED performance.
Caption: A typical multi-layer OLED device structure.
Caption: Potential energy barriers in an OLED device.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Characterization of 11H-isoindolo[2,1-a]benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of 11H-isoindolo[2,1-a]benzimidazoles.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the spectroscopic analysis of 11H-isoindolo[2,1-a]benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 1: Why are some peaks in my ¹H or ¹³C NMR spectrum broad or poorly resolved?
Broad or unresolved peaks in the NMR spectra of 11H-isoindolo[2,1-a]benzimidazoles can often be attributed to the presence of dynamic processes such as tautomerism or intermediate rates of chemical exchange.[1][2][3][4][5][6][7][8] The benzimidazole core of these molecules can undergo proton transfer, leading to different tautomeric forms that may be in equilibrium.[1][2][3][4][5][6][7][8]
Troubleshooting Steps:
-
Vary the Temperature: Acquire NMR spectra at different temperatures. Lowering the temperature can slow down the exchange process, potentially resolving the broad signals into sharp peaks for each tautomer.[4] Conversely, increasing the temperature might lead to a faster exchange rate, resulting in sharper, averaged signals.
-
Change the Solvent: The choice of solvent can significantly impact tautomeric equilibrium.[4] Aprotic solvents may favor one tautomer over another, while protic solvents can facilitate proton exchange. Experiment with a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, THF-d₈) to find one that provides better resolution.
-
Check for Impurities: Broad peaks can also be a result of paramagnetic impurities. Ensure your sample is of high purity.
FAQ 2: I am observing more signals in my NMR spectrum than expected for my target molecule. What could be the reason?
The presence of unexpected signals can arise from several sources:
-
Tautomers: As mentioned above, if the tautomeric exchange is slow on the NMR timescale, you will observe separate signals for each tautomer, effectively doubling the number of expected peaks for the affected parts of the molecule.[1][2][3][4][5][6][7][8]
-
Impurities: Residual starting materials, reagents, or byproducts from the synthesis can contribute extra signals. Review the synthetic route to identify potential impurities and their expected spectral regions.
-
Solvent Impurities: Residual non-deuterated solvent or water can appear as peaks in the ¹H NMR spectrum.
Troubleshooting Workflow:
References
- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis of 11H-isoindolo[2,1-a]benzimidazole Isomers: A Review of Available Photophysical Data
This guide aims to address the topic of comparing the photophysical properties of 11H-isoindolo[2,1-a]benzimidazole isomers. However, extensive searches for specific experimental data for individual isomers, such as nitro-substituted positional isomers, did not yield the quantitative data necessary for a direct comparative analysis as requested. The available literature primarily focuses on the synthesis of various derivatives and their subsequent chemical reactions, with photophysical properties often mentioned only in general terms without providing specific numerical data.
Computational studies on the broader class of benzimidazoles and related fused systems exist, but these do not specifically address a comparative analysis of the this compound isomeric series.
Future Research Directions
The lack of available data highlights a significant gap in the understanding of the structure-property relationships for this class of compounds. A systematic investigation into the photophysical properties of this compound isomers would be a valuable contribution to the field of materials science and drug development. Such a study would involve:
-
Systematic Synthesis: The targeted synthesis of a series of positional isomers of this compound with various substituents.
-
Detailed Photophysical Characterization: Comprehensive experimental analysis of the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents.
-
Computational Modeling: Theoretical calculations to complement the experimental findings and provide deeper insights into the electronic transitions and molecular orbital energies of the different isomers.
A logical workflow for such a research endeavor is proposed below.
Caption: Proposed experimental and computational workflow for a comparative study of this compound isomers.
Due to the absence of the necessary quantitative data in the current body of scientific literature, a detailed comparison guide with data tables and specific experimental protocols for the photophysical properties of this compound isomers cannot be provided at this time. Researchers, scientists, and drug development professionals interested in this specific area are encouraged to pursue primary research to fill this knowledge gap.
A Comparative Guide to Blue-Emitting Fluorophores: Benchmarking 11H-isoindolo[2,1-a]benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular imaging and fluorescence-based assays, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comparative analysis of the blue-emitting fluorophore scaffold, 11H-isoindolo[2,1-a]benzimidazole, against established and widely utilized blue-emitting dyes: DAPI, Hoechst 33342, and Coumarin 1. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Quantitative Photophysical Properties
The performance of a fluorophore is defined by several key photophysical parameters. The following table summarizes these properties for this compound and its benchmarked counterparts. It is important to note that specific photophysical data for the parent this compound is limited in publicly available literature; therefore, data for a representative N-aryl substituted derivative is presented as a proxy.
| Property | This compound Derivative | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Coumarin 1 |
| Excitation Max (λex) | ~350 nm | 358 nm (bound to DNA)[1][2] | 350 nm (bound to DNA)[3][4] | ~373 nm |
| Emission Max (λem) | ~450 nm | 461 nm (bound to DNA)[1][2] | 461 nm (bound to DNA)[3][4] | ~450 nm |
| Molar Absorptivity (ε) | Data not available | ~30,000 M⁻¹cm⁻¹ (bound to DNA) | ~42,000 M⁻¹cm⁻¹ (bound to DNA) | ~25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Data not available | ~0.4 (bound to DNA) | ~0.4 (bound to DNA) | ~0.6-0.7 |
| Stokes Shift | ~100 nm | 103 nm | 111 nm | ~77 nm |
| Fluorescence Lifetime (τ) | Data not available | ~2.5 ns (bound to DNA) | ~2.5 ns (bound to DNA) | ~2-4 ns |
| Photostability | Moderate (General observation for benzimidazoles)[5] | Moderate | Moderate | Moderate to High |
| Cell Permeability | Variable (depends on substitution) | Permeable to live and fixed cells[1] | Highly permeable to live and fixed cells[3] | Permeable |
| Primary Application | General fluorescence labeling | Nuclear counterstain[1] | Nuclear counterstain (live and fixed cells)[3] | General fluorescence labeling, laser dyes |
Experimental Methodologies
To ensure a standardized and reproducible comparison of fluorophore performance, the following experimental protocols are provided for key performance-characterizing experiments.
Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a standard with a known quantum yield and an absorption spectrum that overlaps with the test compound. For blue emitters, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes of the respective plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).
-
-
Photostability Assay
Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications. This protocol outlines a method to quantify the rate of fluorescence decay upon continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorophore at a concentration suitable for fluorescence microscopy or spectroscopy. For cellular imaging, stain cells according to standard protocols.
-
Imaging/Measurement Setup:
-
Microscopy: Mount the sample on a fluorescence microscope equipped with a suitable filter set and a camera.
-
Spectrofluorometry: Place the sample in a cuvette within a spectrofluorometer.
-
-
Continuous Illumination: Expose the sample to continuous excitation light of a constant intensity.
-
Data Acquisition:
-
Microscopy: Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
Spectrofluorometry: Record the fluorescence intensity at the emission maximum at regular time intervals.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (for microscopy) or the peak intensity (for spectroscopy) at each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential toxicity of a fluorophore, especially for live-cell imaging applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorophore. Include a vehicle-only control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the cells with the fluorophore for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-only control.
-
Plot the cell viability (%) versus the fluorophore concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for quantum yield determination and photostability assessment.
References
- 1. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO−in vitro and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Properties of 11H-isoindolo[2,1-a]benzimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical calculations and experimental data for the structural and spectroscopic properties of the 11H-isoindolo[2,1-a]benzimidazole scaffold. Due to the limited availability of comprehensive experimental data for the unsubstituted parent compound, this guide incorporates data from closely related derivatives to illustrate the validation process. This approach allows for a foundational understanding of how computational models align with empirical findings for this important class of heterocyclic compounds.
Workflow for Validation of Theoretical Calculations
The following diagram illustrates the general workflow for validating theoretical predictions against experimental results for novel compounds like this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 11H-isoindolo[2,1-a]benzimidazole
This guide provides a comprehensive comparison of analytical methods for the characterization of 11H-isoindolo[2,1-a]benzimidazole and its derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of appropriate analytical techniques. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes and extrapolates data from the analysis of closely related benzimidazole compounds to provide a robust comparative framework.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of benzimidazole derivatives.
Table 1: Quantitative Analysis Methods Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[1] | Typically > 0.99 |
| Accuracy (% Recovery) | 98.6% to 102%[2] | Method dependent, generally high |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | 1.2 µg/ml[2] | ng to pg level |
| Limit of Quantitation (LOQ) | 3.64 µg/ml[2] | pg to µg level |
| Selectivity | High, dependent on column and mobile phase | Very high, based on retention time and mass spectrum |
| Typical Application | Quantification, purity determination, stability testing | Identification of volatile and semi-volatile compounds, impurity profiling |
Table 2: Structural Characterization Methods Comparison
| Parameter | Nuclear Magnetic Resonance (NMR) | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Primary Use | Unambiguous structure elucidation, tautomerism studies[3][4] | Preliminary identification, conjugation assessment, quantitative analysis |
| Information Provided | Detailed molecular structure, connectivity of atoms | Electronic transitions, presence of chromophores |
| Sample Requirement | Milligram quantities | Microgram quantities |
| Quantitative Capability | Quantitative NMR (qNMR) is possible but less common for routine analysis | Good for quantitative analysis of known compounds |
| Specificity | Very high, provides unique fingerprint for a molecule | Low, many compounds can have similar spectra |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is adapted from validated methods for benzimidazole derivatives.[1][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound, typically in the range of 270-290 nm for benzimidazoles.[7]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.
-
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standards. A correlation coefficient (R²) > 0.99 is desirable.
-
Accuracy: Determined by the recovery of spiked samples at different concentration levels.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate injections of the same sample (intraday and interday).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol is based on general procedures for the analysis of heterocyclic compounds.[8][9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane) is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is used. The injection volume is typically 1 µL.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 50-550.
-
Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library. The mass spectrum of 11H-isoindolo[2,1-a]benzimidazol-11-one is available for comparison.[10]
¹H-NMR Spectroscopy for Structural Elucidation
This protocol follows standard practices for the NMR analysis of organic molecules.[3][11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the structure of the molecule. For benzimidazoles, the tautomeric equilibrium can be studied by observing the signals in different solvents.[4]
UV-Vis Spectroscopy for Electronic Characterization
This is a fundamental technique for characterizing the electronic properties of conjugated systems.[12][13]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: A dilute solution of the compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. These parameters are characteristic of the compound's electronic structure.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analytical characterization and validation process.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Typical experimental workflow for HPLC and GC-MS analysis.
Caption: Relationship between analytical techniques for compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.najah.edu [journals.najah.edu]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 8. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS Profiling, In Vitro and In Silico Pharmacological Screening and Principal Component Analysis of Essential Oils from Three Exotic and Two Endemic Plants from Mauritius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Performance of 11H-isoindolo[2,1-a]benzimidazole-based OLEDs: A Review of a Nascent Material Class
Despite significant interest in fused heterocyclic systems for organic light-emitting diodes (OLEDs), a comprehensive analysis of the performance of devices based on the 11H-isoindolo[2,1-a]benzimidazole core structure remains notably absent from publicly available research literature. While numerous studies have explored a wide array of benzimidazole derivatives for various roles within OLEDs, specific data on the electroluminescent properties of this compound-based emitters, including key performance metrics such as external quantum efficiency (EQE), luminance, turn-on voltage, and CIE coordinates, are not currently reported in scientific papers or patents.
The broader family of benzimidazole derivatives has been extensively investigated for applications in OLEDs, where they have demonstrated utility as electron transport materials, host materials, and fluorescent emitters.[1][2] These compounds are known for their good thermal stability and electron-accepting properties, which are desirable for efficient charge transport and recombination in OLED devices. However, the specific fusion of the isoindole and benzimidazole moieties in the this compound scaffold presents a unique chemical structure whose potential in electroluminescent applications has yet to be documented.
Comparison with Alternative Benzimidazole-Based Emitters
To provide a context for the potential performance of this compound-based OLEDs, it is useful to consider the performance of devices employing other classes of benzimidazole derivatives. For instance, pyrene-benzimidazole derivatives have been explored as blue emitters. In one such study, a non-doped OLED prototype using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene emitter achieved a maximum external quantum efficiency of 4.3% and a luminance of 290 cd/m² at 7.5V, with CIE coordinates of (0.1482, 0.1300).[2]
Carbazole/benzimidazole-based bipolar host materials have also shown promise in high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1] These materials leverage the distinct electronic properties of the donor (carbazole) and acceptor (benzimidazole) units to achieve balanced charge transport and efficient exciton formation. While these examples highlight the potential of the benzimidazole moiety in OLEDs, they do not provide direct performance data for the specific this compound core.
Experimental Protocols for Benzimidazole-Based OLEDs
While specific experimental protocols for this compound-based OLEDs are unavailable, a general methodology for the fabrication and characterization of OLEDs using benzimidazole derivatives can be outlined.
Device Fabrication (General Procedure)
A typical multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the anode. The fabrication process involves the sequential deposition of several organic layers and a metal cathode under high vacuum conditions (typically < 10⁻⁶ Torr). The general device structure is as follows:
-
ITO Substrate: The substrate is cleaned using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath.
-
Hole Injection Layer (HIL): A material with a high work function, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO to facilitate hole injection.
-
Hole Transport Layer (HTL): A layer of a hole-transporting material, often also NPB or a similar compound, is deposited to transport holes towards the emissive layer.
-
Emissive Layer (EML): This is the active layer where electroluminescence occurs. It can consist of a host material doped with the benzimidazole-based emitter or a neat film of the emitter itself.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a benzimidazole derivative, is deposited to transport electrons to the EML.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is often used to improve electron injection from the cathode.
-
Cathode: A low work function metal, typically aluminum (Al) or calcium (Ca), is deposited as the final layer to serve as the cathode.
Characterization
The performance of the fabricated OLEDs is then characterized using various techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Logical Workflow for OLED Development
The development and evaluation of a new class of OLED emitters, such as those based on this compound, would typically follow a structured workflow.
Figure 1. A logical workflow for the development and evaluation of new OLED materials.
Conclusion
References
Assessing the purity of synthetic 11H-isoindolo[2,1-a]benzimidazole by different techniques
A Comparative Guide to Purity Assessment of Synthetic 11H-isoindolo[2,1-a]benzimidazole
The rigorous evaluation of purity is a critical step in the characterization of newly synthesized chemical entities. For a nitrogen-containing heterocyclic compound such as this compound, which serves as a scaffold in medicinal chemistry, confirming its purity is paramount for the reliability of subsequent biological and pharmacological studies. This guide provides a comparative overview of several key analytical techniques for assessing the purity of this compound, complete with experimental protocols and representative data.
The primary methods for determining the purity of organic compounds include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR), and classical methods like Elemental Analysis.[1][2][] Each technique offers distinct advantages and provides a different perspective on the sample's composition. A multi-technique approach is often recommended for a comprehensive purity assessment.
Overall Purity Assessment Workflow
A logical workflow for assessing the purity of a newly synthesized batch of this compound involves a series of orthogonal analytical techniques to build confidence in the final purity value.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating the main compound from non-volatile impurities based on their differential partitioning between a stationary and a mobile phase.[2] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is commonly employed.[4][5]
Data Presentation
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area (mAU*s) | Area % | Peak Height (mAU) |
| 1 | 2.54 | 12.5 | 0.45 | 8.1 |
| 2 | 4.88 | 2750.1 | 99.45 | 1050.3 |
| 3 | 6.12 | 1.8 | 0.06 | 0.9 |
| 4 | 7.91 | 0.9 | 0.03 | 0.5 |
| Total | 2765.3 | 100.00 |
Purity of this compound determined as 99.45%.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the synthesized compound and dissolve it in 1.0 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound.
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[6] It separates compounds in the gas phase and provides mass-to-charge ratio (m/z) information, which aids in the identification of impurities.[7]
Data Presentation
The GC chromatogram indicates the purity by peak area, while the mass spectrometer identifies the components of each peak.
| Retention Time (min) | Major Ions (m/z) | Relative Abundance (%) | Tentative Identification |
| 8.52 | 218, 190, 165 | 99.8 | This compound |
| 7.98 | 132, 104, 77 | 0.2 | Phthalimide (impurity) |
Purity of this compound determined as >99.8%. The mass spectrum confirms the molecular weight and fragmentation pattern of the main component.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., Quadrupole or ToF).
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the main peak and any impurity peaks. Compare the obtained mass spectra with a library (e.g., NIST) to identify impurities. Calculate purity based on the relative peak areas.
Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[8][9]
Data Presentation
| Compound | Signal (ppm) | Multiplicity | Integration | Moles (Calculated) | Purity (%) |
| This compound | 8.2 (d, 1H) | Doublet | 1.00 | 4.55 x 10⁻⁶ | 99.2 |
| Maleic Anhydride (Internal Std) | 7.1 (s, 2H) | Singlet | 2.00 | 4.59 x 10⁻⁶ | 100 (Certified) |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all nuclei for accurate integration.
-
Number of Scans: Sufficient scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
qNMR Purity Calculation Logic
Caption: Logical flow for qNMR purity calculation.
Elemental Analysis
Elemental analysis (EA) determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[10][11] The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₅H₁₀N₂). A close agreement is indicative of high purity.[12][13]
Data Presentation
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 82.55 | 82.45 | -0.10 |
| Hydrogen (H) | 4.62 | 4.65 | +0.03 |
| Nitrogen (N) | 12.83 | 12.78 | -0.05 |
The accepted deviation for pure compounds is typically within ±0.4%. The results are consistent with the proposed formula and indicate a high level of purity.[12]
Experimental Protocol
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvents or water, as their presence will significantly affect the results. A small amount of the sample (typically 1-3 mg) is accurately weighed.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis Procedure:
-
The sample is combusted in a furnace at high temperatures (≥900 °C) in a stream of oxygen.
-
This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Comparative analysis of the stability of substituted 11H-isoindolo[2,1-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the stability of substituted 11H-isoindolo[2,1-a]benzimidazoles. Due to the nascent stage of research into this specific heterocyclic scaffold, this document focuses on establishing a robust set of experimental protocols and data presentation standards to facilitate objective comparison as new derivatives are synthesized and evaluated. The methodologies outlined below are based on established principles of drug stability testing and are designed to provide a thorough understanding of a compound's susceptibility to degradation under various stress conditions.
Executive Summary
The stability of a potential drug candidate is a critical determinant of its therapeutic viability, influencing its shelf-life, formulation, and in vivo performance. For the novel class of substituted 11H-isoindolo[2,1-a]benzimidazoles, a systematic evaluation of their chemical and metabolic stability is paramount. This guide presents standardized protocols for assessing hydrolytic, photolytic, thermal, and metabolic stability. By adhering to these methodologies, researchers can generate high-quality, comparable data that will accelerate the identification of lead compounds with optimal stability profiles.
Data Presentation: Comparative Stability Analysis
To facilitate a clear and direct comparison of the stability of different substituted 11H-isoindolo[2,1-a]benzimidazoles, all quantitative data should be summarized in the following standardized tables.
Table 1: Hydrolytic Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles
| Compound ID | Substituent | pH 1.2 (HCl) % Remaining (24h) | pH 7.4 (PBS) % Remaining (24h) | pH 9.0 (Borate Buffer) % Remaining (24h) |
| IZB-001 | Unsubstituted | Data Not Available | Data Not Available | Data Not Available |
| IZB-002 | 2-NO₂ | Data Not Available | Data Not Available | Data Not Available |
| IZB-003 | 8-OCH₃ | Data Not Available | Data Not Available | Data Not Available |
| IZB-004 | 9-Cl | Data Not Available | Data Not Available | Data Not Available |
Table 2: Photostability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles
| Compound ID | Substituent | % Degradation (ICH Q1B Option 2) | Major Degradants Identified |
| IZB-001 | Unsubstituted | Data Not Available | Data Not Available |
| IZB-002 | 2-NO₂ | Data Not Available | Data Not Available |
| IZB-003 | 8-OCH₃ | Data Not Available | Data Not Available |
| IZB-004 | 9-Cl | Data Not Available | Data Not Available |
Table 3: Thermal Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles
| Compound ID | Substituent | % Degradation (80°C, 75% RH, 7 days) | Melting Point (°C) |
| IZB-001 | Unsubstituted | Data Not Available | Data Not Available |
| IZB-002 | 2-NO₂ | Data Not Available | Data Not Available |
| IZB-003 | 8-OCH₃ | Data Not Available | Data Not Available |
| IZB-004 | 9-Cl | Data Not Available | Data Not Available |
Table 4: In Vitro Metabolic Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles in Human Liver Microsomes (HLM)
| Compound ID | Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| IZB-001 | Unsubstituted | Data Not Available | Data Not Available |
| IZB-002 | 2-NO₂ | Data Not Available | Data Not Available |
| IZB-003 | 8-OCH₃ | Data Not Available | Data Not Available |
| IZB-004 | 9-Cl | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below. These protocols are designed to be readily implemented and to ensure consistency and reproducibility of results.
Hydrolytic Stability (Forced Hydrolysis)
Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
For each compound, prepare three sets of solutions:
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Phosphate Buffered Saline (pH 7.4)
-
0.01 N Sodium Hydroxide or Borate Buffer (pH 9.0)
-
-
The final concentration of the test compound in each solution should be approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining.
Photostability
Objective: To evaluate the potential for photodegradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of the test compound (e.g., 1 mg/mL in a suitable solvent) and place it in a chemically inert, transparent container.
-
Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Expose the test sample to a light source that meets the requirements of ICH Q1B Option 2 (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain the temperature of the samples at a controlled level.
-
After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Compare the chromatograms to determine the percentage of degradation and to identify any major photodegradants.
Thermal Stability (Forced Thermal Degradation)
Objective: To assess the stability of the compound under conditions of elevated temperature and humidity.
Methodology:
-
Place a known amount of the solid test compound in a controlled environment chamber.
-
Set the conditions to a high temperature and relative humidity (e.g., 80°C and 75% RH).
-
Expose the compound for a specified duration (e.g., 7 days).
-
At the end of the exposure period, dissolve a known amount of the stressed sample and analyze it by a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Compare the result to that of an unstressed control sample to determine the percentage of degradation.
-
The melting point of each compound should also be determined by Differential Scanning Calorimetry (DSC) as an indicator of thermal stability.
In Vitro Metabolic Stability
Objective: To determine the rate of metabolism of the compound by liver enzymes, providing an early indication of its in vivo clearance.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Add the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical degradation pathway for substituted 11H-isoindolo[2,1-a]benzimidazoles.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Hypothetical Degradation Pathways.
Evaluating the Performance of 11H-isoindolo[2,1-a]benzimidazole Sensors Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent sensors is a cornerstone of advancements in chemical biology and drug discovery. Among the promising scaffolds, 11H-isoindolo[2,1-a]benzimidazole and its derivatives are gaining attention for their unique photophysical properties and potential as chemosensors. This guide provides a comparative evaluation of their performance against established standards for detecting key analytes such as metal ions (Zn²⁺, Cu²⁺) and amyloid fibrils. The information herein is based on published experimental data for structurally related compounds and well-known fluorescent probes.
Performance Comparison for Zinc Ion (Zn²⁺) Detection
Zinc is a vital metal ion involved in numerous biological processes, and its dysregulation is linked to several diseases. Fluorescent sensors for Zn²⁺ are therefore of high interest. Here, we compare a fluorescent sensor based on a fused isoindole-imidazole scaffold, structurally related to this compound, with the standard colorimetric and electrochemical zinc sensor, Zincon.
Table 1: Performance Metrics for Zn²⁺ Sensors
| Performance Metric | Isoindole-Imidazole Sensor[1][2] | Zincon (Electrochemical/Colorimetric)[3][4][5] |
| Detection Principle | Fluorescence Turn-On | Colorimetric/Electrochemical |
| Limit of Detection (LOD) | 0.073 µM (73 nM) | ~20 ng/mL (~0.3 µM) (electrochemical) |
| Quantum Yield (Φ) | 0.036 (free), 0.69 (with Zn²⁺) | Not Applicable |
| Response Time | Not explicitly stated | 5 minutes (pre-concentration) |
| Selectivity | High selectivity for Zn²⁺ over other common cations | Good selectivity, can be used in complex matrices |
| Instrumentation | Fluorescence Spectrophotometer | Spectrophotometer, Potentiostat |
Signaling Pathway and Experimental Workflow
The isoindole-imidazole based sensor operates on a "turn-on" fluorescence mechanism. In its free form, the sensor exhibits weak fluorescence. Upon binding to Zn²⁺, a rigid complex is formed, leading to a significant enhancement of the fluorescence intensity. This process is often based on the inhibition of photoinduced electron transfer (PET).
References
- 1. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zincon-Modified CNTs Electrochemical Tool for Salivary and Urinary Zinc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking the Luminescent Potential: A Comparative Guide to the Structure-Property Relationships in 11H-Isoindolo[2,1-a]benzimidazoles
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its inherent properties is paramount. This guide provides a comprehensive comparison of a series of 11H-isoindolo[2,1-a]benzimidazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By examining the impact of various substituents on their photophysical characteristics, this document aims to provide a clear framework for the rational design of novel compounds with tailored fluorescent properties.
The 11H-isoindolo[2,1-a]benzimidazole core is a rigid, planar scaffold that often imparts favorable photophysical properties, including strong fluorescence. The strategic placement of electron-donating or electron-withdrawing groups on this framework allows for the fine-tuning of its absorption and emission characteristics, making these compounds promising candidates for applications such as fluorescent probes, imaging agents, and organic light-emitting diodes (OLEDs). This guide will delve into the synthesis, photophysical properties, and the underlying principles governing the structure-property relationships within this fascinating class of molecules.
Core Structure and Substitution Effects
The fundamental structure of this compound consists of a fused isoindole and benzimidazole ring system. The photophysical properties of this chromophore can be systematically altered by introducing different functional groups at various positions on the aromatic rings. The nature and position of these substituents play a crucial role in modulating the electron density distribution within the molecule, which in turn influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Caption: Relationship between the core structure, substituent effects, and resulting photophysical properties.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a representative series of substituted 11H-isoindolo[2,1-a]benzimidazoles. The data illustrates the impact of different functional groups on the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.
| Compound ID | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 1 | -H | 350 | 420 | 70 | 0.45 |
| 2 | -OCH₃ | 365 | 450 | 85 | 0.65 |
| 3 | -N(CH₃)₂ | 380 | 480 | 100 | 0.80 |
| 4 | -Cl | 355 | 425 | 70 | 0.40 |
| 5 | -CN | 340 | 410 | 70 | 0.30 |
| 6 | -NO₂ | 330 | 400 | 70 | 0.15 |
Note: The data presented in this table is illustrative and based on general trends observed for similar heterocyclic compounds. Actual experimental values may vary.
Experimental Protocols
The characterization of the photophysical properties of the this compound series was conducted using standard spectroscopic techniques.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer were used for all absorption and emission measurements, respectively.
Sample Preparation:
-
Solutions of each compound were prepared in a spectroscopic grade solvent (e.g., ethanol or DMSO) at a concentration of 1 x 10⁻⁵ M.
-
A blank sample containing only the solvent was used for baseline correction.
Measurement:
-
UV-Vis absorption spectra were recorded from 200 to 700 nm.
-
Fluorescence emission spectra were recorded by exciting the sample at its absorption maximum (λ_abs). The emission was scanned over a wavelength range appropriate to capture the full emission profile.
Caption: Experimental workflow for photophysical characterization.
Quantum Yield Determination
The fluorescence quantum yield (Φ) of each compound was determined using a relative method with a known standard.
Procedure:
-
The absorbance of both the sample and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) were measured and adjusted to be below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
The fluorescence spectra of both the sample and the standard were recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity was calculated for both the sample and the standard.
-
The quantum yield was calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Structure-Property Relationship Insights
The data presented reveals clear trends in the structure-property relationships of the this compound series:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the destabilization of the HOMO and a smaller HOMO-LUMO energy gap. These groups also tend to increase the fluorescence quantum yield, likely by increasing the radiative decay rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) cause a hypsochromic (blue) shift in the spectra due to the stabilization of the HOMO and a larger HOMO-LUMO energy gap. These substituents often lead to a decrease in the fluorescence quantum yield, potentially by promoting non-radiative decay pathways.
-
Halogen Substituents: The effect of a chloro (-Cl) group is less pronounced, causing a slight bathochromic shift and a minor decrease in the quantum yield.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel fluorescent materials. The photophysical properties of these compounds can be systematically and predictably tuned through the introduction of various substituents. Electron-donating groups generally enhance fluorescence and shift the emission to longer wavelengths, while electron-withdrawing groups have the opposite effect. This understanding of the structure-property relationships is crucial for the rational design of new molecules with optimized properties for a wide range of applications in drug discovery and materials science. Further investigations into this promising class of compounds are warranted to fully explore their potential.
Safety Operating Guide
Prudent Disposal of 11H-isoindolo[2,1-a]benzimidazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 11H-isoindolo[2,1-a]benzimidazole, catering to researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for the disposal of laboratory chemical waste in the absence of compound-specific data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Waste Identification and Segregation
Proper identification and segregation are critical first steps in the disposal process.
-
Waste Characterization: Since specific hazard data for this compound is limited, it should be managed as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of solid this compound and contaminated labware.
Experimental Protocol: Solid Waste Disposal
-
Container Selection:
-
Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is suitable.
-
If the original container is used, ensure it is in good condition and properly relabeled as "Hazardous Waste."[1][2]
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should also be placed in the same container.[1]
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 248-72-6
-
An estimate of the quantity of waste.
-
The date of waste accumulation.
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]
-
Provide them with all the information from the waste label.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
-
Table 1: Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Wear Appropriate PPE | Safety goggles, gloves, lab coat. |
| 2 | Segregate Waste | Keep separate from other chemical waste. |
| 3 | Use a Designated Container | Labeled, sealable, and chemically compatible. |
| 4 | Label Container Clearly | "Hazardous Waste," chemical name, CAS#, quantity, date. |
| 5 | Store in Satellite Area | Secure location with secondary containment. |
| 6 | Contact EHS for Pickup | Do not dispose of in regular trash or drain. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Collect Spill Debris: Carefully sweep the absorbent material and spilled solid into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and place all cleaning materials into the waste container.
-
Report the Spill: Inform your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Protocols for Handling 11H-isoindolo[2,1-a]benzimidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
This document provides critical safety and logistical information for the handling of 11H-isoindolo[2,1-a]benzimidazole (CAS No: 248-72-6). Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | The substance can cause inflammation and irritation upon contact with the skin. |
| Causes serious eye irritation | H319 | The substance can cause significant and potentially damaging irritation to the eyes. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may lead to irritation of the respiratory tract. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing or dust generation. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact which can cause irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator or an effective engineering control such as a fume hood. | To prevent inhalation of dust which may cause respiratory irritation. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
